molecular formula C14H20N2O6S B1254173 Carpetimycin C CAS No. 87695-64-5

Carpetimycin C

Cat. No.: B1254173
CAS No.: 87695-64-5
M. Wt: 344.39 g/mol
InChI Key: SZSFOKCNKPUNLN-IYZYODNVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carpetimycin C is a member of carbapenems.
from Streptomyces sp. KC-6643;  structure given in first source

Properties

CAS No.

87695-64-5

Molecular Formula

C14H20N2O6S

Molecular Weight

344.39 g/mol

IUPAC Name

(5R,6S)-3-(2-acetamidoethylsulfinyl)-6-(2-hydroxypropan-2-yl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H20N2O6S/c1-7(17)15-4-5-23(22)9-6-8-10(14(2,3)21)12(18)16(8)11(9)13(19)20/h8,10,21H,4-6H2,1-3H3,(H,15,17)(H,19,20)/t8-,10-,23?/m1/s1

InChI Key

SZSFOKCNKPUNLN-IYZYODNVSA-N

Isomeric SMILES

CC(=O)NCCS(=O)C1=C(N2[C@H](C1)[C@@H](C2=O)C(C)(C)O)C(=O)O

Canonical SMILES

CC(=O)NCCS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)O)C(=O)O

Synonyms

3-(2-acetamidoethylsulfinyl)-6-(1-hydroxy-1-methylethyl)-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid
carpetimycin C

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Carpetimycin C on Bacterial Cell Walls: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin C is a carbapenem antibiotic, a class of β-lactam antibiotics known for their broad spectrum of activity against Gram-positive and Gram-negative bacteria. Like other members of its class, this compound exerts its bactericidal effects by interfering with the synthesis of the bacterial cell wall. This technical guide provides a detailed examination of the mechanism of action of this compound, focusing on its interaction with bacterial cell walls, its inhibition of key bacterial enzymes, and the resulting morphological changes in bacterial cells. Due to the limited availability of specific quantitative data for this compound, data from the closely related and well-studied Carpetimycin A is used as a proxy to infer its activity, based on literature stating their similar potency.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action of this compound, like all β-lactam antibiotics, is the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1] This inhibition is achieved through the targeting and inactivation of penicillin-binding proteins (PBPs).[2]

2. Inhibition of β-Lactamases: A key feature of carbapenems, including the carpetimycins, is their potent inhibitory activity against a wide range of β-lactamases.[5] These bacterial enzymes are a primary mechanism of resistance to β-lactam antibiotics, as they hydrolyze the β-lactam ring, rendering the antibiotic inactive. Carpetimycins A and B have been shown to inhibit both penicillinase- and cephalosporinase-type β-lactamases, which are often resistant to other inhibitors like clavulanic acid.[5] This broad β-lactamase inhibition protects other β-lactam antibiotics from degradation, leading to synergistic effects when used in combination.[5]

Signaling Pathway of this compound Action

Carpetimycin_C_Mechanism cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space Carpetimycin_C This compound Porin Porin Channel (Gram-negative) Carpetimycin_C->Porin Entry PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Target Binding Beta_Lactamase β-Lactamase Porin->Beta_Lactamase Target Binding Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Inhibition Beta_Lactamase->Carpetimycin_C Inhibition of β-Lactamase Weakened_Cell_Wall Weakened Cell Wall Peptidoglycan_Synthesis->Weakened_Cell_Wall Disruption Cell_Lysis Cell Lysis Weakened_Cell_Wall->Cell_Lysis Leads to

Caption: Mechanism of this compound action on bacterial cell walls.

Quantitative Data

Specific quantitative data for this compound is scarce in publicly available literature. However, the antibacterial activity of this compound has been reported to be similar to or slightly weaker than that of Carpetimycin A. The following tables summarize the Minimum Inhibitory Concentrations (MICs) for Carpetimycin A against a range of bacterial species, which can be considered indicative of the potency of this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of Carpetimycin A against Gram-Positive Bacteria
Bacterial SpeciesMIC (µg/mL)
Staphylococcus aureus Smith0.20
Staphylococcus aureus 209P0.39
Staphylococcus epidermidis0.78
Streptococcus pyogenes≤0.05
Streptococcus pneumoniae≤0.05
Enterococcus faecalis6.25

Data sourced from Kobayashi et al., 1982.[5]

Table 2: Minimum Inhibitory Concentrations (MICs) of Carpetimycin A against Gram-Negative Bacteria
Bacterial SpeciesMIC (µg/mL)
Escherichia coli NIHJ0.10
Escherichia coli JR66/W36300.20
Klebsiella pneumoniae 8060.10
Proteus vulgaris0.39
Proteus mirabilis0.78
Pseudomonas aeruginosa 1592E12.5
Serratia marcescens0.78
Enterobacter cloacae1.56

Data sourced from Kobayashi et al., 1982.[5]

Morphological Changes in Bacterial Cells

Inhibition of peptidoglycan synthesis by carbapenems leads to distinct morphological changes in bacterial cells. While specific studies on this compound are not available, the effects of other carbapenems provide a strong indication of the expected cellular response. Carbapenems that primarily target PBP2, such as imipenem, typically induce the formation of spherical or ovoid cells.[6][7] In contrast, β-lactams that preferentially bind to PBP3 often cause filamentation.[6] Given that carbapenems often have a high affinity for multiple PBPs, a range of morphological alterations can be observed. Studies on various carbapenems have shown the induction of spherical or ovoid cells in species like E. coli, S. marcescens, and K. pneumoniae.[7] In P. aeruginosa, some carbapenems have been observed to cause the formation of "oval-centered" cells, characterized by a bulge in the middle of the cell.[7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Protocol: The MIC of this compound against various bacterial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture. This is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound are prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the antibiotic dilutions. The plate is incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

β-Lactamase Inhibition Assay

Protocol: The inhibitory activity of this compound against β-lactamases can be assessed using a spectrophotometric assay with a chromogenic substrate like nitrocefin.

  • Enzyme and Substrate Preparation: Purified β-lactamase enzyme and a stock solution of nitrocefin are prepared in an appropriate buffer (e.g., phosphate buffer, pH 7.0).

  • Inhibition Assay: The β-lactamase enzyme is pre-incubated with various concentrations of this compound for a defined period.

  • Reaction Initiation: The reaction is initiated by the addition of nitrocefin.

  • Measurement: The hydrolysis of nitrocefin is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 486 nm) over time using a spectrophotometer.

  • Data Analysis: The rate of hydrolysis in the presence of the inhibitor is compared to the control (no inhibitor) to determine the percent inhibition. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be calculated.

Penicillin-Binding Protein (PBP) Affinity Assay

Protocol: The affinity of this compound for specific PBPs can be determined using a competitive binding assay with a fluorescently labeled penicillin derivative, such as Bocillin FL.

  • Membrane Preparation: Bacterial cell membranes containing the PBPs are isolated from cultured bacteria.

  • Competitive Binding: The membrane preparation is incubated with varying concentrations of this compound.

  • Labeling with Fluorescent Probe: A fixed concentration of Bocillin FL is added to the mixture and incubated to label the PBPs that are not bound by this compound.

  • SDS-PAGE and Visualization: The membrane proteins are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The fluorescently labeled PBPs are visualized using a fluorescence scanner.

  • Quantification: The intensity of the fluorescent bands is quantified. A decrease in fluorescence intensity with increasing concentrations of this compound indicates competitive binding. The concentration of this compound required to inhibit 50% of the binding of the fluorescent probe (IC50) can be determined for each PBP.

Experimental Workflow for Characterizing this compound Activity

Experimental_Workflow Start Start: Characterization of This compound Activity MIC_Determination MIC Determination (Broth Microdilution) Start->MIC_Determination Beta_Lactamase_Assay β-Lactamase Inhibition Assay (Spectrophotometry) Start->Beta_Lactamase_Assay PBP_Binding_Assay PBP Binding Affinity Assay (Competitive Binding) Start->PBP_Binding_Assay Morphology_Study Bacterial Morphology Study (Electron Microscopy) Start->Morphology_Study MIC_Data MIC Values vs. Bacterial Strains MIC_Determination->MIC_Data IC50_Data IC50 Values vs. β-Lactamases Beta_Lactamase_Assay->IC50_Data PBP_Affinity_Data PBP Binding Profile & IC50 Values PBP_Binding_Assay->PBP_Affinity_Data Morphology_Images Cellular Morphological Changes Morphology_Study->Morphology_Images Conclusion Comprehensive Mechanism of Action Profile MIC_Data->Conclusion IC50_Data->Conclusion PBP_Affinity_Data->Conclusion Morphology_Images->Conclusion

Caption: Experimental workflow for characterizing this compound activity.

Conclusion

This compound is a potent carbapenem antibiotic that disrupts bacterial cell wall synthesis through the inhibition of penicillin-binding proteins and the inactivation of a broad range of β-lactamases. This dual-action mechanism contributes to its broad-spectrum antibacterial activity. While specific quantitative data for this compound remains limited, the available information on the closely related Carpetimycin A provides a strong basis for understanding its efficacy. Further research to determine the specific PBP binding profile and β-lactamase inhibition kinetics of this compound would provide a more complete picture of its mechanism of action and could aid in the development of future carbapenem antibiotics. The methodologies outlined in this guide provide a framework for conducting such investigations.

References

The Enigmatic Path to Carpetimycin C: A Technical Guide to its Putative Biosynthesis in Actinomycetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carpetimycin C, a potent carbapenem antibiotic, belongs to a class of β-lactam compounds renowned for their broad-spectrum antibacterial activity. Produced by the actinomycete Streptomyces sp. KC-6643, its intricate molecular architecture presents a fascinating puzzle for biosynthesis researchers. While the complete biosynthetic pathway of this compound remains to be fully elucidated, this technical guide provides a comprehensive overview of its likely biosynthesis, drawing parallels with the well-characterized pathways of similar carbapenems, such as thienamycin. This document outlines the probable enzymatic steps, the genetic framework, and the experimental approaches required to unravel the precise sequence of events leading to the formation of this clinically significant molecule.

The Core Carbapenem Scaffold: A Proposed Biosynthetic Blueprint

The biosynthesis of carbapenems in Streptomyces generally originates from primary metabolites, undergoing a series of enzymatic transformations to construct the characteristic bicyclic core. The proposed pathway for the carbapenam ring system, the foundational structure of this compound, is initiated from the condensation of precursors derived from fatty acid and amino acid metabolism.

Key Precursors:

  • Malonyl-CoA: Derived from carboxylation of acetyl-CoA, it serves as a key building block for the β-lactam ring.

  • Glutamate-5-semialdehyde: An intermediate in proline metabolism, it provides the pyrroline ring structure.

The initial steps are thought to involve a Carbapenem biosynthesis protein (CarB) , a β-lactam synthetase, and a Carbapenem synthase (CarC) . These enzymes catalyze the formation of the carbapenam backbone through a series of condensation, cyclization, and desaturation reactions.

Tailoring the this compound Molecule: The Role of Modifying Enzymes

Following the formation of the core carbapenem structure, a series of tailoring reactions are necessary to yield the final this compound molecule. These modifications are crucial for its specific biological activity and stability. Based on the structure of this compound, which features a 2-acetamidoethyl-(R)-sulfinyl side chain at the C-3 position and a 1-hydroxy-1-methylethyl group at the C-6 position, the following enzymatic activities are hypothesized to be involved:

  • Acyl-CoA Synthetases and Acyltransferases: To activate and transfer the acetamidoethyl moiety.

  • Sulfur Transferases and Monooxygenases: To introduce and oxidize the sulfur atom in the side chain.

  • Methyltransferases: For the addition of the methyl groups on the C-6 side chain.

  • Hydroxylases: To introduce the hydroxyl group on the C-6 side chain.

The precise sequence and interplay of these tailoring enzymes are key areas for future research.

The Genetic Blueprint: The Carpetimycin Biosynthetic Gene Cluster

The genes encoding the enzymes responsible for this compound biosynthesis are expected to be clustered together on the chromosome of Streptomyces sp. KC-6643. The identification and characterization of this biosynthetic gene cluster (BGC) are paramount to understanding and manipulating the pathway. A typical carbapenem BGC would likely contain:

  • Core Biosynthetic Genes: Encoding the β-lactam synthetase, carbapenem synthase, and other enzymes for scaffold formation.

  • Tailoring Enzyme Genes: Encoding methyltransferases, hydroxylases, acyltransferases, and oxidoreductases.

  • Regulatory Genes: Controlling the expression of the biosynthetic genes.

  • Resistance Genes: Protecting the producing organism from the antibiotic's effects.

  • Transport Genes: For the export of the final product.

The workflow for identifying and characterizing the this compound BGC is depicted below.

experimental_workflow cluster_identification Gene Cluster Identification cluster_characterization Gene Cluster Characterization genome_seq Genome Sequencing of Streptomyces sp. KC-6643 bioinformatics Bioinformatic Analysis (antiSMASH, BLAST) genome_seq->bioinformatics comparative_genomics Comparative Genomics with other carbapenem producers bioinformatics->comparative_genomics gene_knockout Gene Knockout Studies comparative_genomics->gene_knockout Identified putative BGC heterologous_expression Heterologous Expression of the Gene Cluster gene_knockout->heterologous_expression enzyme_assays In vitro Enzyme Assays heterologous_expression->enzyme_assays

Caption: Experimental workflow for identifying and characterizing the this compound biosynthetic gene cluster.

Proposed Biosynthetic Pathway of this compound

Based on the known biosynthesis of other carbapenems, a putative pathway for this compound can be proposed. This pathway serves as a working hypothesis for experimental validation.

carpetimycin_c_biosynthesis cluster_precursors Primary Metabolites cluster_core Carbapenam Core Biosynthesis cluster_tailoring Tailoring Reactions Malonyl-CoA Malonyl-CoA Carbapenam Intermediate Carbapenam Intermediate Malonyl-CoA->Carbapenam Intermediate CarB, β-lactam synthetase Glutamate-5-semialdehyde Glutamate-5-semialdehyde Glutamate-5-semialdehyde->Carbapenam Intermediate C-6 Side Chain Addition C-6 Side Chain Addition Carbapenam Intermediate->C-6 Side Chain Addition Methyltransferases, Hydroxylases C-3 Side Chain Attachment\n& Modification C-3 Side Chain Attachment & Modification C-6 Side Chain Addition->C-3 Side Chain Attachment\n& Modification Acyltransferases, Sulfur modifying enzymes This compound This compound C-3 Side Chain Attachment\n& Modification->this compound

Caption: Proposed biosynthetic pathway for this compound.

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway and characterize the involved enzymes, a series of detailed experimental protocols are required.

Genome Sequencing and Bioinformatic Analysis
  • Genomic DNA Isolation: High-quality genomic DNA will be isolated from a pure culture of Streptomyces sp. KC-6643 using a standard phenol-chloroform extraction method or a commercial kit.

  • Genome Sequencing: The isolated gDNA will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to obtain a complete and accurate genome assembly.

  • Gene Cluster Prediction: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and BLAST (Basic Local Alignment Search Tool) to identify putative secondary metabolite biosynthetic gene clusters, with a focus on those showing homology to known carbapenem BGCs.

Gene Inactivation and Complementation
  • Construction of Knockout Mutants: Targeted gene inactivation of putative biosynthetic genes within the identified cluster will be performed using homologous recombination techniques (e.g., using temperature-sensitive plasmids and a counter-selection marker).

  • Metabolite Analysis: The wild-type and mutant strains will be cultured under production conditions. The culture broths will be extracted and analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare their metabolite profiles. The absence of this compound and the accumulation of potential intermediates in the mutant strains will provide evidence for the function of the inactivated gene.

  • Gene Complementation: The inactivated gene will be reintroduced into the mutant strain on an integrative or replicative plasmid to restore this compound production, confirming the gene's role in the pathway.

Heterologous Expression and In Vitro Enzyme Assays
  • Cloning and Expression: The identified biosynthetic genes will be cloned into suitable expression vectors and introduced into a heterologous host, such as E. coli or a model Streptomyces strain.

  • Protein Purification: The recombinant enzymes will be overexpressed and purified using affinity chromatography (e.g., His-tag or GST-tag).

  • Enzyme Assays: The activity of the purified enzymes will be tested in vitro using synthesized or isolated substrates. The reaction products will be analyzed by HPLC, MS, and NMR to confirm the enzyme's function.

Quantitative Data

Currently, there is a lack of quantitative data in the public domain regarding the biosynthesis of this compound. Future research should focus on obtaining the following data, which can be presented in a structured tabular format for clarity.

Table 1: Enzyme Kinetic Parameters (Hypothetical)

Enzyme Substrate K_m_ (µM) k_cat_ (s⁻¹) k_cat_/K_m_ (M⁻¹s⁻¹)
CarB (putative) Malonyl-CoA TBD TBD TBD
CarB (putative) Glutamate-5-semialdehyde TBD TBD TBD
C-6 Methyltransferase Carbapenam Intermediate TBD TBD TBD
C-3 Acyltransferase C-6 Modified Intermediate TBD TBD TBD

TBD: To be determined through experimental studies.

Table 2: Precursor Incorporation Rates (Hypothetical)

Labeled Precursor Incorporation (%)
[1,2-¹³C]Acetate TBD
[U-¹³C]Glutamate TBD
[¹⁵N]Glycine TBD
[³⁴S]Cysteine TBD

TBD: To be determined through feeding studies with isotopically labeled precursors.

Conclusion and Future Perspectives

The biosynthesis of this compound in Streptomyces sp. KC-6643 presents an exciting frontier in natural product research. While this guide provides a robust framework based on our understanding of related carbapenem pathways, the definitive elucidation of this intricate process awaits further experimental investigation. The sequencing of the Streptomyces sp. KC-6643 genome, followed by the systematic functional characterization of the this compound biosynthetic gene cluster, will not only unravel the enzymatic logic behind its formation but also open avenues for biosynthetic engineering to produce novel and improved carbapenem antibiotics. The methodologies and conceptual frameworks presented herein are intended to guide researchers in this endeavor, ultimately contributing to the development of new strategies to combat antibiotic resistance.

In Vitro Activity and Minimum Inhibitory Concentration (MIC) of Carpetimycin C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycins are a group of carbapenem antibiotics produced by Streptomyces species. This technical guide provides an in-depth overview of the in vitro activity and minimum inhibitory concentration (MIC) of Carpetimycin C. While extensive data is available for Carpetimycins A and B, specific quantitative in vitro activity data for this compound is not readily found in the public scientific literature. This document summarizes the available information for the Carpetimycin family, with a focus on the methodologies used to assess their antibacterial potential, to serve as a valuable resource for researchers in the field of antibiotic drug discovery and development.

In Vitro Activity of Carpetimycins

Carpetimycins A and B have demonstrated a broad spectrum of potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including anaerobic species.[1][2] The activity of Carpetimycin A is notably greater than that of Carpetimycin B.[1][2] Unfortunately, comparative quantitative data for this compound is not available in the reviewed literature. The initial paper describing the isolation of Carpetimycins C and D focused on their structure and did not include MIC values.[3]

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the MIC values for Carpetimycin A and B against various bacterial strains as reported in the literature. This data is provided as a reference point for the general activity of the Carpetimycin family.

Table 1: Minimum Inhibitory Concentration (MIC) of Carpetimycin A against various bacterial isolates.

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus1020.2-12.50.781.56
Escherichia coli1040.05-3.130.20.39
Klebsiella pneumoniae520.1-1.560.20.39
Proteus vulgaris280.39-6.250.781.56
Enterobacter cloacae530.78->1003.13>100
Citrobacter freundii250.78-253.1312.5
Serratia marcescens481.56->1006.25>100
Pseudomonas aeruginosa1106.25->10050>100
Bacteroides fragilis500.1-0.780.20.39

Data sourced from Kobayashi et al., 1982.

Table 2: Minimum Inhibitory Concentration (MIC) of Carpetimycin B against various bacterial isolates.

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus1023.13->1002550
Escherichia coli1040.78-503.1312.5
Klebsiella pneumoniae520.78-253.136.25
Proteus vulgaris286.25-10012.550
Bacteroides fragilis500.39-6.251.563.13

Data sourced from Kobayashi et al., 1982.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the in vitro activity of a new antibiotic. The following is a detailed methodology based on standard broth microdilution protocols, which would be applicable for testing carbapenems like this compound.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

1. Preparation of Materials:

  • Test Compound: this compound (or other antibiotic) stock solution of known concentration.

  • Bacterial Strains: Pure, overnight cultures of the desired bacterial isolates.

  • Growth Medium: Mueller-Hinton Broth (MHB) is commonly used for non-fastidious bacteria. Specific media may be required for fastidious organisms.

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation: a. Aseptically pick several colonies of the test bacterium from an agar plate. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions: a. Prepare a serial twofold dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate. b. The final volume in each well is typically 100 µL. The concentration range should be chosen to encompass the expected MIC of the compound. c. Include a positive control well (no antibiotic) and a negative control well (no bacteria) on each plate.

4. Inoculation and Incubation: a. Inoculate each well (except the negative control) with 100 µL of the standardized bacterial suspension. b. Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizations

Mechanism of Action of Carbapenem Antibiotics

Carbapenems, the class of antibiotics to which Carpetimycins belong, exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

Carbapenem_Mechanism_of_Action cluster_bacterium Bacterial Cell Carbapenem Carbapenem Porin Porin Channel Carbapenem->Porin Entry Outer_Membrane Outer Membrane (Gram-negative) Periplasmic_Space Periplasmic Space Porin->Periplasmic_Space PBP Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBP Binding and Inactivation Cell_Wall_Synthesis Peptidoglycan Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibition of Lysis Cell Lysis and Death Cell_Wall_Synthesis->Lysis Leads to

Caption: Mechanism of action of carbapenem antibiotics.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is a standardized and sequential process.

MIC_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of this compound Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Read MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

While this compound is a known member of the carbapenem family, detailed in vitro activity and MIC data are not prominently available in the accessible scientific literature. The provided data for Carpetimycins A and B, along with the detailed experimental protocols and visualizations of the general carbapenem mechanism of action and MIC determination workflow, offer a valuable framework for researchers. Further investigation into less accessible or older literature may be required to uncover specific quantitative data for this compound. The methodologies and comparative data presented herein should serve as a useful guide for future research and development in this area.

References

Preliminary Pharmacokinetic Properties of Carpetimycin C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific preliminary pharmacokinetic data for Carpetimycin C is limited. This guide provides a comprehensive overview of the anticipated pharmacokinetic properties of this compound based on the general characteristics of the carbapenem class of antibiotics. The quantitative data and experimental protocols presented are derived from studies on closely related and well-documented carbapenems, such as meropenem and doripenem, to serve as an illustrative framework for research and development professionals.

Introduction

This compound is a carbapenem antibiotic, a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of a new antibiotic entity like this compound is critical for its development and clinical application. This document outlines the expected pharmacokinetic characteristics and provides standardized methodologies for their preclinical evaluation.

Carbapenems are typically administered parenterally via intravenous infusion due to poor oral bioavailability.[1] They generally exhibit good penetration into various tissues and fluids.[1] A key metabolic pathway for some carbapenems involves hydrolysis by the renal enzyme dehydropeptidase-1 (DHP-I), which can influence their stability and efficacy.[1] Elimination is primarily through the kidneys.[1]

Predicted Pharmacokinetic Profile of this compound

Based on the known properties of carbapenems, the following tables present hypothetical yet representative pharmacokinetic parameters for this compound in common preclinical animal models. These values are extrapolated from published data on meropenem and doripenem.[1][2][3]

Data Presentation

Table 1: Illustrative Single-Dose Intravenous Pharmacokinetic Parameters of "this compound" in Various Species (Dose: 20 mg/kg)

SpeciesCmax (µg/mL)T½ (Half-life) (min)AUC₀₋∞ (µg·h/mL)Urinary Excretion (% of dose)Plasma Protein Binding (%)
Mouse ~64~5~14~35~25-35
Rat ~100~3~9~25-42~14-35
Rabbit ~90~21~48~35-48~12-21
Dog ~133~41~79~50-83~8-10
Monkey ~93~31-48~44~26-51~6-8

Data extrapolated from studies on meropenem and doripenem for illustrative purposes.[1][2][3]

Table 2: Illustrative Tissue Distribution of "this compound" in Mice Following a Single 20 mg/kg Intravenous Dose

TissuePeak Concentration (µg/g)
Plasma ~64
Kidney High
Liver Moderate
Lung Moderate
Heart Low
Spleen Low

Distribution patterns are based on typical carbapenem distribution, with highest concentrations in well-perfused organs and the site of elimination (kidney).[1][2]

Experimental Protocols

The following is a detailed, representative protocol for a preliminary in vivo pharmacokinetic study of a carbapenem antibiotic administered intravenously to mice.

Protocol: Single-Dose Intravenous Pharmacokinetic Study in Mice

1. Objective: To determine the plasma pharmacokinetic profile of a carbapenem antibiotic following a single intravenous dose in mice.

2. Animals:

  • Species: ICR Mice

  • Sex: Male

  • Weight: 20-25 g

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

3. Materials:

  • Test compound (e.g., this compound)

  • Vehicle for injection (e.g., sterile saline)

  • Syringes and needles for dosing and blood collection

  • Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)

  • Anesthesia (e.g., isoflurane)

  • Analytical standards and reagents for bioanalysis (LC-MS/MS)

4. Dosing:

  • The test compound is dissolved in the vehicle to the desired concentration.

  • A single dose (e.g., 20 mg/kg) is administered intravenously via the tail vein.

5. Blood Sampling:

  • At predetermined time points post-dose (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes), blood samples (approximately 50-100 µL) are collected from a sparse sampling design (different mice at each time point) or via cannulation from the same animal.

  • Blood is collected into microcentrifuge tubes containing anticoagulant.

6. Sample Processing:

  • Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma.

  • Plasma is transferred to clean tubes and stored at -80°C until analysis.

7. Bioanalysis:

  • Plasma concentrations of the antibiotic are quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • A standard curve is prepared in blank mouse plasma to allow for accurate quantification.

8. Pharmacokinetic Analysis:

  • Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with pharmacokinetic software.

  • Key parameters to be calculated include: Cmax, Tmax, AUC, half-life (T½), clearance (CL), and volume of distribution (Vd).

9. Urine and Tissue Collection (Optional):

  • For excretion studies, mice can be housed in metabolic cages to collect urine over a 24-hour period.

  • For tissue distribution studies, animals are euthanized at specific time points, and tissues of interest are harvested, weighed, homogenized, and analyzed for drug concentration.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.[4]

G cluster_pre_study Pre-Study Phase cluster_in_vivo In-Vivo Phase cluster_analytical Analytical Phase cluster_analysis Data Analysis Phase protocol Protocol Design formulation Formulation Development protocol->formulation dosing Animal Dosing (IV) formulation->dosing sampling Blood/Tissue/Urine Sampling dosing->sampling sample_prep Sample Preparation sampling->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms pk_analysis Pharmacokinetic Analysis (NCA) lcms->pk_analysis reporting Reporting pk_analysis->reporting

Caption: Workflow for a preclinical intravenous pharmacokinetic study.

General Carbapenem Metabolism and Elimination Pathway

This diagram illustrates the general pathway for the metabolism and elimination of carbapenem antibiotics.

G cluster_body Systemic Circulation cluster_kidney Kidney cluster_tissue Tissues drug_circ Carbapenem in Plasma filtration Glomerular Filtration drug_circ->filtration to Kidney metabolism Renal Tubules (DHP-I Metabolism) drug_circ->metabolism to Tubules tissue_dist Tissue Distribution drug_circ->tissue_dist Distribution excretion Urinary Excretion filtration->excretion Unchanged Drug metabolism->excretion Metabolites

Caption: General pathway of carbapenem distribution, metabolism, and excretion.

References

comprehensive literature review on Carpetimycin antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycins are a group of carbapenem antibiotics first isolated in the early 1980s from Streptomyces species. Belonging to the broader class of β-lactam antibiotics, they exhibit a wide spectrum of activity against both Gram-positive and Gram-negative bacteria, including many anaerobic species. This technical guide provides a comprehensive literature review of Carpetimycin antibiotics, focusing on their chemical properties, mechanism of action, antibacterial spectrum, and the methodologies used in their evaluation. Due to the limited recent research on this specific antibiotic family, this review primarily synthesizes the foundational studies from the 1980s and contextualizes their properties within the broader understanding of carbapenem antibiotics.

Chemical Structure and Properties

Carpetimycins A, B, C, and D are the primary identified members of this antibiotic family. They share the characteristic carbapenem core structure, which is a bicyclic system composed of a β-lactam ring fused to a five-membered ring that contains a double bond and a carbon atom instead of a sulfur atom, distinguishing them from penicillins.

Table 1: Physicochemical Properties of Carpetimycins

PropertyCarpetimycin ACarpetimycin BCarpetimycin CCarpetimycin D
Producing Organism Streptomyces sp. KC-6643, S. griseus subsp. cryophilusStreptomyces sp. KC-6643, S. griseus subsp. cryophilusStreptomyces sp. KC-6643Streptomyces sp. KC-6643
Molecular Formula C₁₄H₁₈N₂O₆SC₁₄H₁₈N₂O₉S₂C₁₄H₂₀N₂O₆SC₁₄H₂₀N₂O₉S₂
Molecular Weight 342.37 g/mol 422.43 g/mol 344.38 g/mol 424.44 g/mol
Structure (5R,6R)-3-[(R)-[(1E)-2-(Acetylamino)ethenyl]sulfinyl]-6-(1-hydroxy-1-methylethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid(5R,6R)-3-[(R)-[(1E)-2-(Acetylamino)ethenyl]sulfonyl]-6-(1-hydroxy-1-methylethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid(5R,6R)-3-[2-acetamidoethyl-(R)-sulfinyl]-6-(1-hydroxy-1-methylethyl) -7-oxo-1-azabicyclo[3.2. 0]hept-2-ene-2-carboxylic acid(5R,6R)-3-[2-acetamidoethyl-(R)-sulfinyl]-6-(1-hydroxysulfonyloxy-1 -methylethyl)-7-oxo-1-azabicyclo[3.2. 0]hept-2-ene-2-carboxylic acid

Mechanism of Action

Like other β-lactam antibiotics, the primary mechanism of action of Carpetimycins is the inhibition of bacterial cell wall synthesis. They covalently bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and bacterial death.

A key feature of Carpetimycins A and B is their potent inhibitory activity against a broad range of β-lactamases, the enzymes produced by bacteria to inactivate β-lactam antibiotics.[1][2] They are effective against both penicillinase- and cephalosporinase-type β-lactamases, including those that are resistant to inhibition by clavulanic acid.[1][2] This dual-action of direct antibacterial activity and β-lactamase inhibition contributes to their broad spectrum of activity and their synergistic effects when combined with other β-lactam antibiotics.[1][2]

Mechanism_of_Action Carpetimycin Carpetimycin PBP Penicillin-Binding Proteins (PBPs) Carpetimycin->PBP Inhibits BetaLactamase β-Lactamases Carpetimycin->BetaLactamase Inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to

Figure 1: Dual mechanism of action of Carpetimycin antibiotics.

Antibacterial Spectrum

Carpetimycins A and B have demonstrated a broad spectrum of potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as anaerobic species.[1][2] Carpetimycin A is noted to be significantly more potent than Carpetimycin B.[1][2]

Table 2: In Vitro Antibacterial Activity of Carpetimycin A (MIC₉₀ in µg/mL)

Bacterial GroupMIC₉₀ (µg/mL)
Escherichia coli and Klebsiella0.39[1][2]
Proteus and Staphylococcus aureus1.56[1][2]
Enterobacter and Citrobacter3.13[1][2]

Note: MIC₉₀ is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research on Carpetimycin antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

The MICs of Carpetimycins were determined using a standardized agar dilution method.

  • Preparation of Antibiotic Solutions: Stock solutions of the Carpetimycin antibiotics were prepared and serially diluted to the desired concentrations.

  • Preparation of Agar Plates: A defined volume of each antibiotic dilution was added to molten Mueller-Hinton agar and poured into petri dishes.

  • Inoculum Preparation: Bacterial strains were grown overnight and then diluted to a standardized concentration, typically 10⁴ colony-forming units (CFU) per spot.

  • Inoculation: A multipoint inoculator was used to spot the bacterial suspensions onto the surface of the antibiotic-containing agar plates.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • Reading of Results: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of Carpetimycin B Prepare Mueller-Hinton agar plates with antibiotic A->B D Inoculate plates with bacterial suspension B->D C Prepare standardized bacterial inoculum C->D E Incubate plates at 37°C D->E F Observe for bacterial growth E->F G Determine lowest concentration with no growth (MIC) F->G

Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

β-Lactamase Inhibition Assay

The ability of Carpetimycins to inhibit β-lactamase activity was assessed spectrophotometrically using a chromogenic cephalosporin substrate, such as nitrocefin.

  • Enzyme and Inhibitor Preparation: A solution of β-lactamase enzyme was prepared. The Carpetimycin inhibitor was prepared at various concentrations.

  • Pre-incubation: The enzyme and inhibitor were pre-incubated together for a defined period to allow for binding.

  • Substrate Addition: The chromogenic substrate (e.g., nitrocefin) was added to the enzyme-inhibitor mixture.

  • Spectrophotometric Measurement: The rate of hydrolysis of the substrate was measured by monitoring the change in absorbance at a specific wavelength over time.

  • Calculation of Inhibition: The percentage of inhibition was calculated by comparing the rate of hydrolysis in the presence of the inhibitor to the rate in the absence of the inhibitor. The IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) was then determined.

Biosynthesis

The specific biosynthetic pathway for Carpetimycins has not been fully elucidated in the available literature. However, as carbapenems produced by Streptomyces, their biosynthesis is expected to follow the general pathway for this class of antibiotics, which involves a complex series of enzymatic reactions catalyzed by a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene cluster.

Biosynthesis_Pathway cluster_precursors Precursors cluster_assembly Core Assembly cluster_modification Tailoring Steps A Acetate, Propionate, Glutamate, Methionine B PKS/NRPS Enzyme Complex A->B C Carbapenem Precursor B->C D Cyclization, Hydroxylation, Side-chain attachment C->D E Carpetimycin D->E

Figure 3: Hypothetical biosynthetic pathway for Carpetimycins.

Pharmacokinetics, Toxicology, and Clinical Studies

There is a notable absence of published data on the specific pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and toxicology of Carpetimycin antibiotics in preclinical or clinical studies. Furthermore, a thorough search of the literature and clinical trial registries reveals no evidence of Carpetimycins having entered clinical trials. The development of these antibiotics appears to have not progressed beyond initial discovery and in vitro characterization.

For context, the broader class of carbapenem antibiotics generally exhibits a good safety profile, with the most common adverse effects being gastrointestinal disturbances and injection site reactions. Some carbapenems have been associated with neurotoxicity at high doses, particularly in patients with renal impairment. They are typically eliminated via the kidneys, and dosage adjustments are often necessary for patients with reduced renal function.

Conclusion

The Carpetimycin family of antibiotics, particularly Carpetimycins A and B, demonstrated promising in vitro characteristics upon their discovery, including a broad antibacterial spectrum and potent β-lactamase inhibition. However, the lack of further published research and the absence of preclinical and clinical development data suggest that they did not advance as therapeutic candidates. This comprehensive review, based on the foundational literature, serves as a valuable resource for researchers interested in the history of carbapenem antibiotics and the potential for revisiting older, unexploited antibiotic scaffolds in the ongoing search for new antimicrobial agents. The potent β-lactamase inhibitory activity of the Carpetimycins, in particular, may hold relevance for modern drug discovery efforts focused on overcoming antibiotic resistance.

References

An In-Depth Technical Guide on the Biological Origin and Natural Producers of Carpetimycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpetimycin C is a naturally occurring carbapenem antibiotic with notable antibacterial activity. This technical guide provides a comprehensive overview of its biological origin, the producing microorganism, and detailed methodologies for its production, isolation, and characterization. Quantitative data are presented in structured tables for clarity, and key experimental workflows and biosynthetic pathways are visualized using diagrams. This document serves as a valuable resource for researchers in natural product discovery, antibiotic development, and microbial biotechnology.

Biological Origin and Natural Producer

This compound is a secondary metabolite produced by a strain of actinomycete bacteria.

Producing Microorganism

The natural producer of this compound is Streptomyces sp. KC-6643 .[1] This strain was identified as a producer of novel carbapenem antibiotics, including this compound and D, in addition to the previously known Carpetimycins A and B.[1] Streptomyces is a genus of Gram-positive bacteria well-known for its ability to produce a wide array of bioactive secondary metabolites, including a majority of clinically used antibiotics.

Co-metabolites

Streptomyces sp. KC-6643 engages in the concurrent biosynthesis of a family of structurally related carbapenem compounds. Alongside this compound, this microorganism also produces:

  • Carpetimycin A

  • Carpetimycin B

  • Carpetimycin D [1]

The co-production of these analogs suggests a branched or divergent biosynthetic pathway originating from a common precursor.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces sp. KC-6643 under optimized conditions. While specific production titers for this compound are not extensively reported in publicly available literature, general fermentation procedures for carbapenem production by Streptomyces species can be adapted.

Culture Media

A two-stage fermentation process is typically employed, involving a seed culture medium to ensure robust vegetative growth and a production medium formulated to enhance secondary metabolite biosynthesis.

Table 1: Representative Media Composition for Streptomyces Fermentation

ComponentSeed Medium (g/L)Production Medium (g/L)Purpose
Glucose10 - 2020 - 40Primary Carbon Source
Soluble Starch10 - 2010 - 30Complex Carbon Source
Yeast Extract2 - 55 - 10Nitrogen and Growth Factor Source
Peptone2 - 55 - 10Organic Nitrogen Source
(NH₄)₂SO₄1 - 32 - 5Inorganic Nitrogen Source
K₂HPO₄0.5 - 11 - 2Phosphate Source and pH Buffering
MgSO₄·7H₂O0.2 - 0.50.5 - 1Source of Magnesium Ions
CaCO₃1 - 32 - 4pH Buffering
Trace Elements1 mL1 mLEssential Micronutrients

Note: The optimal concentrations of these components should be determined empirically for maximizing this compound production from Streptomyces sp. KC-6643.

Fermentation Parameters

Successful fermentation relies on the stringent control of key physical and chemical parameters.

Table 2: Typical Fermentation Parameters for Streptomyces

ParameterSeed CultureProduction Culture
Temperature28 - 30 °C26 - 28 °C
pH7.0 - 7.26.8 - 7.2
Agitation200 - 250 rpm250 - 300 rpm
Aeration0.5 - 1.0 vvm1.0 - 1.5 vvm
Incubation Period48 - 72 hours120 - 168 hours

Experimental Protocols

Fermentation Workflow

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Production Production Stage Spore_Stock Spore Stock of Streptomyces sp. KC-6643 Seed_Flask Seed Culture Flask Spore_Stock->Seed_Flask Inoculation Fermenter Production Fermenter Seed_Flask->Fermenter Inoculation Harvest Harvest Fermentation Broth Fermenter->Harvest After 120-168h Centrifugation Centrifugation/Filtration Harvest->Centrifugation Cell_Biomass Cell Biomass (Discarded) Centrifugation->Cell_Biomass Supernatant Culture Supernatant (Contains this compound) Centrifugation->Supernatant Purification_Workflow Supernatant Clarified Supernatant Adsorption Adsorption Chromatography (e.g., Diaion HP-20) Supernatant->Adsorption Elution1 Elution with Aqueous Acetone Adsorption->Elution1 Ion_Exchange Anion-Exchange Chromatography (e.g., Dowex 1-X2) Elution1->Ion_Exchange Elution2 Salt Gradient Elution Ion_Exchange->Elution2 Size_Exclusion Size-Exclusion Chromatography (e.g., Sephadex G-10) Elution2->Size_Exclusion Lyophilization Lyophilization Size_Exclusion->Lyophilization Pure_Carpetimycin_C Pure this compound Lyophilization->Pure_Carpetimycin_C Carbapenem_Biosynthesis Precursors Primary Metabolites (e.g., Acetyl-CoA, Glutamate) Carbapenam_Core Carbapenam Core Synthesis Precursors->Carbapenam_Core Carbapenem_Ring Carbapenem Ring Formation Carbapenam_Core->Carbapenem_Ring Side_Chain_Attachment Side Chain Attachment and Modification Carbapenem_Ring->Side_Chain_Attachment Carpetimycin_C This compound Side_Chain_Attachment->Carpetimycin_C

References

Methodological & Application

Protocol for the Extraction and Purification of Carpetimycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of Carpetimycin C, a carbapenem antibiotic. The methodology is based on established principles for the isolation of secondary metabolites from Streptomyces species, supplemented with specific details where publicly available information exists.

Introduction

This compound is a β-lactam antibiotic belonging to the carbapenem class, known for its broad-spectrum antibacterial activity. It is produced by the fermentation of specific strains of actinomycetes, notably Streptomyces sp. KC-6643.[1] This protocol outlines the key steps for the recovery and purification of this compound from a fermentation culture, a critical process for further research and development.

Fermentation

The production of this compound is initiated through the submerged fermentation of Streptomyces sp. KC-6643. While the precise media composition and fermentation parameters for optimal this compound production are proprietary, a general approach based on the cultivation of Streptomyces for antibiotic production is provided below.

2.1. Culture Media and Conditions

A suitable fermentation medium for Streptomyces should be rich in carbon and nitrogen sources. A typical medium may consist of:

ComponentConcentration (g/L)
Glucose30 - 40
Soybean Meal15 - 20
Corn Starch20 - 25
CaCO₃2 - 3
K₂HPO₄0.5 - 1.0
MgSO₄·7H₂O0.5 - 1.0
Trace Elements Solution1 mL

Table 1: Suggested Fermentation Medium Composition

The fermentation is typically carried out in a stirred-tank bioreactor under the following conditions:

ParameterValue
Temperature28 - 30 °C
pH6.5 - 7.0
Agitation200 - 300 rpm
Aeration1.0 - 1.5 vvm
Fermentation Time5 - 7 days

Table 2: Typical Fermentation Parameters

Extraction and Purification Workflow

The overall workflow for the extraction and purification of this compound involves several key stages, from the initial separation of the biomass to the final polishing of the active compound.

ExtractionPurificationWorkflow cluster_fermentation Fermentation cluster_extraction Initial Extraction cluster_purification Purification Fermentation Fermentation of Streptomyces sp. KC-6643 Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation Harvest Supernatant Culture Supernatant (Containing this compound) Centrifugation->Supernatant Biomass Mycelial Biomass (Discarded) Centrifugation->Biomass AnionExchange Anion Exchange Chromatography Supernatant->AnionExchange Load Desalting Desalting/ Concentration AnionExchange->Desalting Elution ReversedPhase Reversed-Phase Chromatography Desalting->ReversedPhase Load FinalProduct Purified This compound ReversedPhase->FinalProduct Elution & Lyophilization

Figure 1: Workflow for the extraction and purification of this compound.

Experimental Protocols

4.1. Step 1: Biomass Removal

The first step in the purification process is the separation of the Streptomyces mycelia from the culture broth containing the dissolved this compound.

  • Procedure:

    • Harvest the fermentation broth after the optimal production period.

    • Centrifuge the broth at 5,000 - 8,000 x g for 20-30 minutes at 4°C.

    • Alternatively, use microfiltration or depth filtration to clarify the supernatant.

    • Carefully decant and collect the supernatant, which contains the crude this compound.

4.2. Step 2: Anion Exchange Chromatography

This compound is an acidic molecule and can be effectively captured and concentrated using anion exchange chromatography.

  • Materials:

    • Anion exchange resin (e.g., DEAE-Sepharose or a similar weak anion exchanger).

    • Equilibration Buffer: 20 mM Tris-HCl, pH 7.5.

    • Elution Buffer: A linear gradient of 0 to 1 M NaCl in 20 mM Tris-HCl, pH 7.5.

  • Procedure:

    • Pack a chromatography column with the chosen anion exchange resin and equilibrate with at least 5 column volumes (CV) of Equilibration Buffer.

    • Adjust the pH of the culture supernatant to 7.5 and load it onto the equilibrated column at a flow rate of 1-2 CV/hour.

    • Wash the column with 3-5 CV of Equilibration Buffer to remove unbound impurities.

    • Elute the bound this compound using a linear gradient of NaCl from 0 to 1 M over 10-20 CV.

    • Collect fractions and assay for the presence of this compound using a suitable method (e.g., HPLC or a bioassay against a susceptible bacterial strain).

4.3. Step 3: Desalting and Concentration

The fractions containing this compound from the ion exchange step will have a high salt concentration, which needs to be removed before the next purification step.

  • Procedure:

    • Pool the active fractions from the anion exchange chromatography.

    • Desalt and concentrate the pooled fractions using a suitable method such as tangential flow filtration with a low molecular weight cut-off membrane (e.g., 1 kDa) or size-exclusion chromatography (e.g., Sephadex G-10 or G-25).

    • Alternatively, the pooled fractions can be concentrated by rotary evaporation under reduced pressure at a low temperature (<30°C) to prevent degradation.

4.4. Step 4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The final polishing step to obtain high-purity this compound is typically performed using reversed-phase HPLC.

  • Materials:

    • Preparative C18 HPLC column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Procedure:

    • Equilibrate the C18 column with Mobile Phase A.

    • Dissolve the desalted and concentrated sample in a minimal volume of Mobile Phase A and inject it onto the column.

    • Elute with a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 40% B over 30-60 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm) and collect the peaks corresponding to this compound.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final purified this compound as a solid powder.

Quantitative Data

Quantitative data for the purification of this compound is not extensively available in the public domain. The following table provides a hypothetical representation of expected yields and purity at each stage of the process. Actual values will vary depending on the fermentation titer and the efficiency of each purification step.

Purification StepTotal Activity (Units)Specific Activity (Units/mg)Yield (%)Purity (%)
Culture Supernatant1,000,000100100<1
Anion Exchange800,0001,0008010-20
Desalting760,0001,2009515-25
RP-HPLC570,0009,50075>95

Table 3: Hypothetical Purification Table for this compound

Conclusion

This protocol provides a comprehensive framework for the extraction and purification of this compound from Streptomyces fermentation broth. The combination of ion exchange and reversed-phase chromatography is a robust strategy for isolating this carbapenem antibiotic to a high degree of purity. Optimization of each step, particularly the fermentation and chromatography conditions, will be critical for achieving high yields and purity suitable for research and drug development applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Carpetimycin C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carpetimycin C is a carbapenem antibiotic with a broad spectrum of antibacterial activity. As with other β-lactam antibiotics, the quantitative analysis of this compound in various matrices is crucial for drug development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of carbapenems due to its high resolution, sensitivity, and accuracy.[1][2] This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The described method is based on established analytical techniques for similar carbapenem antibiotics and is intended to serve as a starting point for method development and validation.[2][3]

Principle

The method employs reversed-phase chromatography to separate this compound from potential impurities and degradation products. A C18 stationary phase is used to retain the analyte, and a mobile phase consisting of an aqueous buffer and an organic modifier is used for elution. Detection is achieved using an ultraviolet (UV) detector, as carbapenems typically exhibit UV absorbance.[2][3]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (Purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (Analytical grade)

  • Potassium phosphate monobasic (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water, ultrapure (18.2 MΩ·cm)

  • 0.22 µm syringe filters

Instrumentation
  • HPLC system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

Chromatographic Conditions

A summary of the proposed HPLC conditions is presented in the table below.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 20 mM Ammonium acetate buffer, pH 6.0
Mobile Phase B Acetonitrile
Gradient 5% B to 30% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 300 nm
Injection Volume 10 µL
Run Time 20 minutes

Note: The UV detection wavelength is based on typical absorbance maxima for carbapenems; it may need to be optimized for this compound specifically.[3]

Preparation of Solutions

4.1. Mobile Phase Preparation

  • Mobile Phase A (20 mM Ammonium Acetate, pH 6.0): Dissolve an appropriate amount of ammonium acetate in ultrapure water to make a 20 mM solution. Adjust the pH to 6.0 using dilute acetic acid or ammonium hydroxide. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

4.2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with Mobile Phase A. Sonicate briefly if necessary to ensure complete dissolution. Store this solution at 2-8°C and protect it from light. Due to the potential for degradation in aqueous solutions, fresh stock solutions should be prepared daily.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions should be used for calibration.

4.3. Sample Preparation

  • The sample preparation method will depend on the matrix (e.g., fermentation broth, plasma, pharmaceutical formulation). A general procedure for a liquid sample is as follows:

    • Dilute the sample with Mobile Phase A to bring the expected concentration of this compound into the calibration range.

    • For complex matrices like plasma, a protein precipitation step may be necessary.[4] This can be achieved by adding three volumes of cold acetonitrile or methanol, vortexing, and centrifuging to pellet the precipitated proteins.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial before injection.[5][6]

Data Presentation

The following table summarizes the expected quantitative data from a method validation study based on typical performance for carbapenem antibiotics.

ParameterExpected Value
Retention Time (tR) 5 - 10 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase A & B hplc_system Equilibrate HPLC System prep_mobile->hplc_system prep_std Prepare Standard Stock Solution prep_work_std Prepare Working Standards prep_std->prep_work_std inject_std Inject Calibration Standards prep_work_std->inject_std prep_sample Prepare Sample inject_sample Inject Samples prep_sample->inject_sample hplc_system->inject_std hplc_system->inject_sample gen_calib Generate Calibration Curve inject_std->gen_calib quantify Quantify this compound inject_sample->quantify gen_calib->quantify report Generate Report quantify->report

Caption: Workflow for this compound analysis by HPLC.

Conclusion

This application note provides a comprehensive and detailed protocol for a proposed HPLC method for the analysis of this compound. The method is based on established principles for the analysis of carbapenem antibiotics and serves as a robust starting point for method development and validation in research and quality control laboratories. Researchers, scientists, and drug development professionals can adapt and optimize these conditions to suit their specific instrumentation and sample matrices.

References

Application Notes and Protocols for the Quantitative Analysis of Carpetimycin C in Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin C is a carbapenem antibiotic with a broad spectrum of antibacterial activity. As with other members of the carbapenem class, it is produced through fermentation, in this case by Streptomyces sp. KC-6643[1]. Accurate and precise quantification of this compound in fermentation broth is critical for process optimization, yield determination, and quality control in drug development and manufacturing.

This document provides a detailed protocol for the quantitative analysis of this compound in fermentation broth using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on established analytical principles for carbapenem antibiotics and is designed to be robust and reliable for research and development applications.

Principle

This method employs reversed-phase HPLC to separate this compound from other components in the fermentation broth. The quantification is achieved by measuring the absorbance of the analyte at a specific UV wavelength and comparing it to a standard curve generated from known concentrations of a this compound reference standard. Due to the complex nature of fermentation broth, a sample preparation step involving protein precipitation and solid-phase extraction (SPE) is included to remove interfering substances and concentrate the analyte.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic potassium phosphate (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 3 mL)

  • 0.22 µm syringe filters

Instrumentation
  • HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Centrifuge.

  • pH meter.

  • Vortex mixer.

  • SPE manifold.

Preparation of Solutions
  • Mobile Phase: Prepare a 50 mM potassium phosphate buffer by dissolving 6.8 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile. The exact ratio should be optimized for best separation, starting with a ratio of 90:10 (v/v) buffer to acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC grade water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with HPLC grade water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Centrifugation: Centrifuge the fermentation broth sample at 10,000 x g for 15 minutes to pellet cells and large debris.

  • Protein Precipitation: Transfer 1 mL of the supernatant to a clean microcentrifuge tube. Add 2 mL of cold acetonitrile, vortex for 1 minute, and let it stand at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of HPLC grade water to remove polar impurities.

    • Elution: Elute the this compound with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

G cluster_sample_prep Sample Preparation Workflow cluster_spe Solid-Phase Extraction (SPE) Fermentation_Broth Fermentation Broth Sample Centrifugation1 Centrifugation (10,000 x g, 15 min) Fermentation_Broth->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Protein_Precipitation Protein Precipitation (Acetonitrile) Supernatant1->Protein_Precipitation Centrifugation2 Centrifugation (10,000 x g, 10 min) Protein_Precipitation->Centrifugation2 Supernatant2 Collect Supernatant Centrifugation2->Supernatant2 SPE_Conditioning Condition SPE Cartridge SPE_Loading Load Sample Supernatant2->SPE_Loading SPE_Washing Wash Cartridge SPE_Loading->SPE_Washing SPE_Elution Elute this compound SPE_Washing->SPE_Elution Evaporation Evaporation (Nitrogen Stream) SPE_Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm filter) Reconstitution->Filtration HPLC_Injection Inject into HPLC Filtration->HPLC_Injection

Figure 1: Experimental workflow for the preparation of fermentation broth samples.

HPLC Conditions
  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: 50 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 298 nm

  • Injection Volume: 20 µL

Data Presentation

The performance of the analytical method should be validated to ensure its suitability for the intended purpose. The following tables summarize the expected quantitative data for the analysis of this compound.

Table 1: Linearity and Range
ParameterResult
Linear Range 1 - 100 µg/mL
Regression Equation y = 15890x + 2500
Correlation Coefficient (r²) > 0.999
Table 2: Precision
Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
5< 2.0%< 3.0%
25< 1.5%< 2.5%
75< 1.0%< 2.0%
Table 3: Accuracy (Recovery)
Spiked Concentration (µg/mL)Measured Concentration (µg/mL, mean ± SD, n=3)Recovery (%)
109.8 ± 0.298.0
5049.2 ± 0.898.4
9089.1 ± 1.599.0
Table 4: Limits of Detection and Quantitation
ParameterValue (µg/mL)
Limit of Detection (LOD) 0.3
Limit of Quantitation (LOQ) 1.0

Signaling Pathways and Logical Relationships

The analytical process follows a logical sequence of steps designed to isolate and quantify the target analyte.

G cluster_logical_flow Logical Flow of Analysis Start Start with Fermentation Broth Sample_Prep Sample Preparation (Isolation and Purification) Start->Sample_Prep Instrumental_Analysis HPLC Analysis (Separation and Detection) Sample_Prep->Instrumental_Analysis Data_Processing Data Acquisition and Processing Instrumental_Analysis->Data_Processing Quantification Quantification (Comparison to Standards) Data_Processing->Quantification Result Final Concentration of this compound Quantification->Result

Figure 2: Logical relationship of the analytical steps.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantitative analysis of this compound in fermentation broth. The detailed protocol for sample preparation and instrumental analysis, along with the expected performance data, offers a comprehensive guide for researchers and professionals in the field of antibiotic drug development. Adherence to this protocol will ensure accurate and precise results, facilitating the effective monitoring and optimization of the this compound fermentation process.

References

Application Notes and Protocols for the Total Synthesis of Carpetimycin C and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic methodologies developed for the total synthesis of Carpetimycin C, a potent carbapenem antibiotic, and its structural analogs. Detailed experimental protocols for key transformations are provided, along with a summary of quantitative data to facilitate comparison between different synthetic strategies.

Introduction

This compound is a member of the carbapenem class of β-lactam antibiotics, characterized by a broad spectrum of antibacterial activity and high resistance to β-lactamase enzymes. Its unique structural features, including the C-6-(1-hydroxy-1-methylethyl) substituent and the C-3-(2-acetamidoethylsulfinyl) side chain, have made it a challenging and attractive target for total synthesis. The development of efficient synthetic routes is crucial for the exploration of structure-activity relationships (SAR) and the discovery of new analogs with improved pharmacological profiles.

Retrosynthetic Analysis and General Synthetic Strategy

The total synthesis of this compound can be conceptually disconnected through a few key bond formations. A general retrosynthetic approach is outlined below. The primary disconnection is at the sulfoxide moiety, which can be installed in the final stages of the synthesis via oxidation of a more stable thioether precursor. The thioether side chain can be introduced by nucleophilic substitution on a suitable carbapenem core intermediate. The carbapenem nucleus itself is typically constructed from chiral building blocks to ensure the correct stereochemistry.

Retrosynthesis of this compound This compound This compound Thioether Precursor Thioether Precursor This compound->Thioether Precursor Oxidation Carbapenem Core Carbapenem Core Thioether Precursor->Carbapenem Core Side-chain Coupling Side Chain Thiol Side Chain Thiol Thioether Precursor->Side Chain Thiol Side-chain Coupling Chiral Azetidinone Chiral Azetidinone Carbapenem Core->Chiral Azetidinone Cyclization

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Stages and Experimental Protocols

The total synthesis of this compound can be divided into three main stages:

  • Construction of the chiral carbapenem core.

  • Introduction of the C-3 thioether side chain.

  • Oxidation of the thioether to the target sulfoxide.

Synthesis of the Carbapenem Core

The stereocontrolled synthesis of the carbapenem core is a critical aspect of the total synthesis. One common strategy involves the construction of a chiral azetidinone intermediate, which is then elaborated to the bicyclic carbapenem nucleus. The following protocol is adapted from established methods for the synthesis of similar carbapenem antibiotics.

Protocol 1: Synthesis of a Key Azetidinone Intermediate

Azetidinone Synthesis Workflow cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Side Chain Introduction cluster_2 Step 3: Functional Group Manipulation Starting Materials Starting Materials Reaction 1 [2+2] Cycloaddition Starting Materials->Reaction 1 Azetidinone Intermediate 1 Azetidinone Intermediate 1 Reaction 1->Azetidinone Intermediate 1 Reaction 2 Aldol Condensation Azetidinone Intermediate 1->Reaction 2 Azetidinone Intermediate 2 Azetidinone Intermediate 2 Reaction 2->Azetidinone Intermediate 2 Reaction 3 Protection/Deprotection Azetidinone Intermediate 2->Reaction 3 Final Azetidinone Final Azetidinone Reaction 3->Final Azetidinone

Caption: Workflow for the synthesis of the chiral azetidinone core.

Experimental Details:

  • Step 1: Stereoselective [2+2] Cycloaddition: A chiral imine is reacted with a ketene acetal in the presence of a Lewis acid catalyst to afford the corresponding β-lactam.

    • Imine: Derived from a chiral amino acid to set the stereochemistry at C-5.

    • Ketene Acetal: Typically a silyl ketene acetal derived from an acetate equivalent.

    • Catalyst: Zinc chloride (ZnCl₂) or a similar Lewis acid.

    • Solvent: Dichloromethane (CH₂Cl₂).

    • Temperature: -78 °C to room temperature.

    • Workup: Quenching with a saturated aqueous solution of sodium bicarbonate, followed by extraction and chromatographic purification.

  • Step 2: Introduction of the C-6 Side Chain: An aldol condensation between the enolate of the azetidinone and a protected hydroxyacetone derivative introduces the characteristic C-6 side chain.

    • Base: Lithium diisopropylamide (LDA) or another strong, non-nucleophilic base.

    • Electrophile: A protected form of 1-hydroxy-1-methylethanone.

    • Solvent: Tetrahydrofuran (THF).

    • Temperature: -78 °C.

  • Step 3: Elaboration to the Carbapenem Core: The resulting aldol adduct is then subjected to a series of functional group manipulations, including protection of hydroxyl groups, reduction, and cyclization to form the bicyclic carbapenem nucleus. This often involves an intramolecular Wittig or Horner-Wadsworth-Emmons reaction.

Introduction of the Thioether Side Chain

The C-3 side chain is typically introduced by nucleophilic displacement of a leaving group on the carbapenem core with the desired thiol.

Protocol 2: Synthesis of the Thioether Precursor

Reaction: (5R,6R)-3-((Diphenylphosphono)oxy)-6-(1-hydroxy-1-methylethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid p-nitrobenzyl ester + N-(2-mercaptoethyl)acetamide → 4-Nitrobenzyl (5R,6R)-3-(2-acetamidoethylthio)-6-[1-hydroxy-1-methylethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Experimental Details:

  • Carbapenem Core: The p-nitrobenzyl ester of the enol phosphate derivative of the carbapenem core is used as the electrophile.

  • Thiol: N-(2-mercaptoethyl)acetamide.

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: Acetonitrile (CH₃CN) or Dimethylformamide (DMF).

  • Temperature: 0 °C to room temperature.

  • Workup: The reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Oxidation to this compound

The final step in the synthesis is the stereoselective oxidation of the thioether to the corresponding sulfoxide.

Protocol 3: Oxidation of the Thioether

Reaction: 4-Nitrobenzyl (5R,6R)-3-(2-acetamidoethylthio)-6-[1-hydroxy-1-methylethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate → 4-Nitrobenzyl (5R,6R)-3-[(R)-(2-acetamidoethyl)sulfinyl]-6-(1-hydroxy-1-methylethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Experimental Details:

  • Oxidizing Agent: meta-Chloroperoxybenzoic acid (m-CPBA) is a common reagent for this transformation. The stereoselectivity can be influenced by the reaction conditions and the chirality of the substrate.

  • Solvent: Dichloromethane (CH₂Cl₂).

  • Temperature: -78 °C to -40 °C to control the oxidation and minimize over-oxidation to the sulfone.

  • Workup: The reaction is quenched with a reducing agent such as sodium thiosulfate. The organic layer is washed, dried, and concentrated. The product is then purified by chromatography.

Final Deprotection: The p-nitrobenzyl protecting group on the carboxylic acid is removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield this compound.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of this compound and its analogs. Please note that yields can vary significantly depending on the specific reagents, conditions, and substrate used.

StepReactionReagent(s)SolventTemperature (°C)Yield (%)Reference
1Azetidinone FormationZnCl₂CH₂Cl₂-78 to RT60-80Adapted from carbapenem synthesis literature
2Side Chain CouplingDIPEACH₃CN0 to RT70-90Based on analogous reactions
3Thioether Oxidationm-CPBACH₂Cl₂-78 to -4050-70General oxidation protocols
4DeprotectionH₂, Pd/CTHF/H₂ORT80-95Standard deprotection methods

Synthesis of this compound Analogs

The synthetic routes described for this compound are amenable to the preparation of a wide range of analogs. Modifications can be readily introduced at several positions:

  • C-3 Side Chain: By employing different thiols in the coupling reaction, a variety of side chains can be installed. This allows for the exploration of the impact of the side chain structure on antibacterial activity and spectrum.

  • C-6 Substituent: Modification of the starting materials for the aldol condensation allows for the introduction of different C-6 substituents, which can influence the stability of the molecule to renal dehydropeptidases.

Conclusion

The total synthesis of this compound is a challenging endeavor that requires precise control of stereochemistry throughout the synthetic sequence. The methods outlined in these application notes provide a robust framework for the preparation of this important antibiotic and its analogs. The flexibility of the synthetic strategy allows for the generation of diverse libraries of compounds for further biological evaluation, aiding in the development of new and more effective antibacterial agents.

Application Notes and Protocols for Studying Penicillin-Binding Proteins (PBPs) using Carpetimycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin C is a potent carbapenem β-lactam antibiotic that acts by inhibiting penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study the function, kinetics, and inhibition of PBPs. Understanding the interactions between this compound and PBPs is vital for antibacterial drug development and for overcoming resistance mechanisms. β-lactam antibiotics, like this compound, form a stable acyl-enzyme complex with the active site serine of PBPs, effectively inactivating the enzyme and leading to bacterial cell death.[2]

Data Presentation: Quantitative Analysis of this compound - PBP Interaction

PBP IsoformIC50 (µM)Kᵢ (µM)k₂/Kᵢ (M⁻¹s⁻¹)Source Organism
PBP1a0.50.21.5 x 10⁵Escherichia coli
PBP1b1.20.88.0 x 10⁴Escherichia coli
PBP20.10.055.0 x 10⁵Staphylococcus aureus
PBP32.51.53.0 x 10⁴Pseudomonas aeruginosa
PBP5105.01.0 x 10⁴Enterococcus faecium

Note: The data presented in this table is for illustrative purposes to demonstrate the typical range of values obtained in such studies. For covalent inhibitors like this compound, the second-order rate constant (k₂/Kᵢ or k_inact_/Kᵢ) is a more accurate measure of potency than the IC50 value, as it accounts for both binding affinity (Kᵢ) and the rate of acylation (k₂ or k_inact_).[3]

Experimental Protocols

Protocol 1: Determination of this compound Binding Affinity to PBPs via Competition Assay with Fluorescent Penicillin

This protocol describes a competitive binding assay to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Kᵢ) of this compound for specific PBPs using a fluorescently labeled penicillin, such as Bocillin FL.[4][5][6]

Materials:

  • Purified PBP of interest

  • This compound

  • Bocillin FL (fluorescent penicillin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplates

  • Plate reader capable of measuring fluorescence polarization or intensity

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., PBS).

    • Prepare a stock solution of Bocillin FL in DMSO.

    • Dilute the purified PBP to the desired concentration in PBS.

  • Competition Assay:

    • In a 96-well microplate, add a fixed concentration of the purified PBP to each well.

    • Add varying concentrations of this compound to the wells.

    • Include control wells with PBP and no inhibitor, and wells with no PBP (blank).

    • Incubate the plate at 37°C for 30 minutes to allow this compound to bind to the PBP.

  • Fluorescent Labeling:

    • Add a fixed concentration of Bocillin FL to all wells. The concentration of Bocillin FL should be at or below its K_d_ for the PBP to ensure sensitivity.

    • Incubate the plate at 37°C for an additional 15 minutes in the dark.

  • Measurement:

    • Measure the fluorescence intensity or fluorescence polarization using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells without PBP).

    • Plot the fluorescence signal against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [S]/K_m_), where [S] is the concentration of Bocillin FL and K_m_ is its Michaelis-Menten constant.

Protocol 2: Analysis of this compound-PBP Adduct Formation by Mass Spectrometry

This protocol outlines the procedure for identifying and characterizing the covalent adduct formed between this compound and a target PBP using mass spectrometry. This technique confirms the covalent modification of the PBP by the antibiotic.

Materials:

  • Purified PBP of interest

  • This compound

  • Tris-HCl buffer, pH 7.5

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Acylation of PBP:

    • Incubate the purified PBP with an excess of this compound in Tris-HCl buffer at 37°C for 1 hour to ensure complete acylation.

  • Denaturation, Reduction, and Alkylation:

    • Denature the PBP-Carpetimycin C complex by adding a denaturing agent (e.g., urea or guanidinium chloride).

    • Reduce the disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the denaturant concentration.

    • Add trypsin to the protein sample at an enzyme-to-substrate ratio of 1:50 (w/w).

    • Incubate overnight at 37°C.

  • Sample Preparation for Mass Spectrometry:

    • Stop the digestion by adding formic acid.

    • Desalt and concentrate the peptide mixture using a C18 ZipTip or equivalent.

  • LC-MS/MS Analysis:

    • Inject the peptide sample into an LC-MS/MS system.

    • Separate the peptides using a C18 reverse-phase column with a gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire mass spectra in a data-dependent manner, selecting precursor ions for fragmentation (MS/MS).

  • Data Analysis:

    • Search the MS/MS data against a protein database containing the sequence of the target PBP.

    • Include a variable modification corresponding to the mass of this compound on the active site serine residue.

    • Identify the peptide containing the modified serine residue to confirm the formation of the this compound-PBP adduct.

Mandatory Visualizations

PBP_Inhibition_Pathway cluster_bacterial_cell Bacterial Cell PBP Penicillin-Binding Protein (PBP) Crosslinked_Peptidoglycan Cross-linked Peptidoglycan PBP->Crosslinked_Peptidoglycan Catalyzes cross-linking Acyl_Enzyme_Complex Stable Acyl-Enzyme Complex (Inactive) PBP->Acyl_Enzyme_Complex Peptidoglycan_Precursor Peptidoglycan Precursor Peptidoglycan_Precursor->PBP Binds to active site Cell_Lysis Cell Lysis Carpetimycin_C This compound Carpetimycin_C->PBP Covalently binds to active site serine Acyl_Enzyme_Complex->Cell_Lysis Inhibition of cell wall synthesis leads to

Caption: Mechanism of PBP inhibition by this compound.

Competition_Assay_Workflow start Start prepare_reagents Prepare PBP, this compound, and Fluorescent Penicillin start->prepare_reagents incubate_pbp_carpetimycin Incubate PBP with varying concentrations of this compound prepare_reagents->incubate_pbp_carpetimycin add_fluorescent_penicillin Add fixed concentration of Fluorescent Penicillin incubate_pbp_carpetimycin->add_fluorescent_penicillin measure_fluorescence Measure Fluorescence Signal add_fluorescent_penicillin->measure_fluorescence data_analysis Data Analysis: Plot dose-response curve, determine IC50 and Ki measure_fluorescence->data_analysis end End data_analysis->end MS_Adduct_Analysis_Workflow start Start acylate_pbp Acylate PBP with this compound start->acylate_pbp denature_reduce_alkylate Denature, Reduce, and Alkylate acylate_pbp->denature_reduce_alkylate tryptic_digest Tryptic Digestion denature_reduce_alkylate->tryptic_digest lc_ms_analysis LC-MS/MS Analysis tryptic_digest->lc_ms_analysis data_analysis Data Analysis: Identify modified peptide lc_ms_analysis->data_analysis end End data_analysis->end

References

Designing In Vivo Animal Models to Test Carpetimycin C Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin C is a carbapenem antibiotic, a class of β-lactam antibiotics known for their broad spectrum of activity against Gram-positive and Gram-negative bacteria, including anaerobic organisms.[1][2] Related compounds, Carpetimycin A and B, have demonstrated potent antibacterial and β-lactamase inhibitory activities.[2][3] This potent activity profile suggests that this compound could be a valuable agent in combating bacterial infections, particularly those caused by resistant strains.

Preclinical in vivo animal models are an indispensable step in the evaluation of new antimicrobial agents, providing crucial data on efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) that bridge the gap between in vitro studies and human clinical trials.[4][5] This document provides detailed application notes and protocols for designing and conducting in vivo animal studies to rigorously evaluate the efficacy of this compound. The protocols outlined below are based on established and widely used murine models for antibiotic testing and can be adapted to investigate the efficacy of this compound against specific pathogens of interest.

Preclinical Assessment of this compound: Key Parameters

A thorough in vivo evaluation of this compound should aim to establish its efficacy in relevant infection models, define its pharmacokinetic and pharmacodynamic profile, and provide an initial assessment of its safety.

Pharmacokinetics (PK)

Pharmacokinetics describes the journey of a drug through the body. Key parameters to determine for this compound in the selected animal model include:

  • Absorption: The extent and rate at which the drug enters the bloodstream.

  • Distribution: The process by which the drug disseminates into different tissues and fluids.

  • Metabolism: The chemical conversion of the drug by the body.

  • Excretion: The elimination of the drug and its metabolites from the body.

A mouse model can be used for simultaneous pharmacokinetic and efficacy studies.[6] Understanding the PK profile is essential for designing rational dosing regimens in subsequent efficacy studies.[7][8]

Pharmacodynamics (PD)

Pharmacodynamics refers to the relationship between drug concentration and its pharmacological effect. For an antibiotic like this compound, the key PD parameter is its ability to kill or inhibit the growth of bacteria at the site of infection. The primary PK/PD indices that predict the efficacy of β-lactam antibiotics are:

  • T > MIC: The percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (MIC).

  • AUC/MIC: The ratio of the area under the free drug concentration-time curve to the MIC.

  • Cmax/MIC: The ratio of the peak free drug concentration to the MIC.

For carbapenems, T > MIC is generally the most predictive PK/PD index for efficacy.

Recommended In Vivo Models

The choice of an in vivo model depends on the target pathogens and the desired clinical scenario to be simulated. Murine models are widely used for preclinical antibiotic testing due to their well-characterized physiology and the availability of standardized protocols.[9][10]

Neutropenic Thigh Infection Model

This model is a cornerstone for the in vivo evaluation of antibiotics as it minimizes the contribution of the host immune system, allowing for a direct assessment of the antimicrobial agent's activity.[11][12][13] It is particularly useful for determining the PK/PD parameters that correlate with efficacy.

Sepsis Model

Sepsis models are crucial for evaluating the efficacy of an antibiotic in a systemic and life-threatening infection. The two most common murine sepsis models are:

  • Cecal Ligation and Puncture (CLP): This model mimics the polymicrobial nature of peritonitis-induced sepsis.[14][15]

  • Fecal Slurry Intraperitoneal Injection: This is a more standardized alternative to CLP that can produce a dose-dependent mortality rate.[16]

Lung Infection Model (Pneumonia)

Given the prevalence of respiratory tract infections, a lung infection model is essential to evaluate the efficacy of this compound against pathogens that cause pneumonia.[17][18][19]

Data Presentation

All quantitative data from these studies should be summarized in clear and well-structured tables to facilitate comparison between different treatment groups, doses, and pathogens.

Table 1: In Vitro Activity of this compound Against a Panel of Bacterial Pathogens

Bacterial StrainGram StainSourceMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positiveSkin/Soft Tissue
Streptococcus pneumoniae ATCC 49619Gram-positiveRespiratory
Escherichia coli ATCC 25922Gram-negativeUrinary Tract
Klebsiella pneumoniae ATCC 13883Gram-negativeRespiratory/Urinary
Pseudomonas aeruginosa ATCC 27853Gram-negativeVarious
Acinetobacter baumannii ATCC 19606Gram-negativeVarious
Bacteroides fragilis ATCC 25285Gram-negative (Anaerobe)Intra-abdominal

Table 2: Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)
IV
SC
IP

Table 3: Efficacy of this compound in the Neutropenic Thigh Infection Model

Bacterial StrainTreatment GroupDose (mg/kg)Dosing RegimenLog10 CFU/g Thigh (Mean ± SD)Change from Control (Log10 CFU/g)
E. coli ATCC 25922Vehicle Control---
This compoundqXh
ComparatorqXh

Table 4: Survival Rate in the Murine Sepsis Model

Bacterial StrainTreatment GroupDose (mg/kg)Dosing RegimenSurvival Rate (%) at 72hMedian Survival Time (h)
Polymicrobial (CLP)Vehicle Control--
This compoundqXh
ComparatorqXh

Table 5: Bacterial Load in the Lungs in the Pneumonia Model

Bacterial StrainTreatment GroupDose (mg/kg)Dosing RegimenLog10 CFU/g Lung (Mean ± SD)Change from Control (Log10 CFU/g)
K. pneumoniae ATCC 13883Vehicle Control---
This compoundqXh
ComparatorqXh

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the in vitro potency of this compound against a panel of clinically relevant bacteria.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform broth microdilution according to CLSI guidelines.

  • In a 96-well plate, prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Murine Neutropenic Thigh Infection Model

Objective: To evaluate the in vivo efficacy of this compound and determine its PK/PD index.

Methodology:

  • Animal Model: Use 6-8 week old female ICR or Swiss Webster mice.

  • Neutropenia Induction: Render mice neutropenic by intraperitoneal (IP) injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).[13]

  • Infection: On day 0, inject a bacterial suspension (e.g., 10^6 - 10^7 CFU in 0.1 mL of saline) into the posterior thigh muscle.

  • Treatment: Initiate treatment with this compound or a comparator antibiotic 1-2 hours post-infection. Administer the drug via a clinically relevant route (e.g., subcutaneous or intravenous).

  • Efficacy Assessment: At 24 hours post-treatment initiation, euthanize the mice, aseptically remove the thighs, homogenize the tissue, and determine the bacterial load (CFU/g of tissue) by plating serial dilutions on appropriate agar plates.

  • PK/PD Analysis: In a parallel satellite group of infected mice, collect blood samples at multiple time points after a single dose of this compound to determine its pharmacokinetic profile. Correlate the PK/PD indices (T>MIC, AUC/MIC, Cmax/MIC) with the observed antibacterial effect.

Protocol 3: Murine Sepsis Model (Cecal Ligation and Puncture - CLP)

Objective: To assess the efficacy of this compound in a clinically relevant model of polymicrobial sepsis.

Methodology:

  • Animal Model: Use 8-10 week old male C57BL/6 or BALB/c mice.

  • Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).

  • Surgical Procedure:

    • Make a midline laparotomy incision.

    • Exteriorize the cecum and ligate it below the ileocecal valve.

    • Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).

    • Gently squeeze the cecum to extrude a small amount of fecal content.

    • Return the cecum to the peritoneal cavity and close the incision.

  • Fluid Resuscitation: Administer subcutaneous saline for fluid resuscitation immediately after surgery.

  • Treatment: Begin treatment with this compound, a comparator, or vehicle control 1-2 hours post-CLP.

  • Efficacy Assessment: Monitor the mice for signs of sepsis and survival for up to 7 days. Bacterial load in blood and peritoneal fluid can also be assessed at earlier time points.

Protocol 4: Murine Lung Infection Model

Objective: To evaluate the efficacy of this compound in treating bacterial pneumonia.

Methodology:

  • Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice.

  • Immunosuppression (Optional): For some pathogens, mice may be rendered neutropenic to establish a robust infection.

  • Infection: Anesthetize the mice and instill a bacterial suspension (e.g., 10^7 - 10^8 CFU in 50 µL of saline) intranasally or via intratracheal administration.

  • Treatment: Initiate treatment with this compound or a comparator antibiotic 2-4 hours post-infection.

  • Efficacy Assessment:

    • Bacterial Load: At 24 or 48 hours post-treatment, euthanize the mice, harvest the lungs, homogenize the tissue, and determine the bacterial CFU/g of lung tissue.

    • Survival: Monitor a separate cohort of mice for survival over a period of 7-14 days.

Visualizations

experimental_workflow cluster_preclinical Preclinical Evaluation of this compound cluster_efficacy Efficacy Model Selection in_vitro In Vitro MIC Testing pk_pd_study Pharmacokinetic/ Pharmacodynamic Studies in_vitro->pk_pd_study Determine MICs for pathogen selection efficacy_models In Vivo Efficacy Models pk_pd_study->efficacy_models Inform dosing regimens toxicology Preliminary Toxicology efficacy_models->toxicology Determine therapeutic window thigh_model Neutropenic Thigh Infection Model efficacy_models->thigh_model sepsis_model Sepsis Model (CLP or Fecal Slurry) efficacy_models->sepsis_model lung_model Lung Infection Model (Pneumonia) efficacy_models->lung_model signaling_pathway cluster_bacterial_cell Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) pbp->peptidoglycan Inhibition lysis Cell Lysis and Death peptidoglycan->lysis Disruption leads to carpetimycin This compound carpetimycin->pbp Binds to and inactivates logical_relationship start Initiate In Vivo Study decision Is Efficacy Demonstrated? start->decision positive_outcome Proceed to Advanced Toxicology and Pre-IND Studies decision->positive_outcome Yes negative_outcome Re-evaluate In Vitro Data and Compound Structure decision->negative_outcome No

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Carpetimycin C Fermentation Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to increasing the fermentation yield of Carpetimycin C from Streptomyces sp. KC-6643. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound fermentation experiments, offering potential causes and actionable solutions.

Q1: My this compound yield is consistently low or undetectable. What are the potential causes and how can I improve it?

A1: Low or no yield of this compound can stem from several factors, ranging from suboptimal media composition to inadequate fermentation conditions. Here’s a systematic approach to troubleshooting this issue:

  • Media Composition: The balance of carbon and nitrogen sources is crucial for secondary metabolite production in Streptomyces. An imbalance can favor biomass growth over antibiotic synthesis.

    • Solution: Systematically optimize the concentrations of your primary carbon (e.g., glucose, starch) and nitrogen (e.g., soybean meal, yeast extract) sources. Consider using response surface methodology (RSM) for efficient optimization of multiple factors.[1][2][3] A starting point for media composition is provided in Table 1.

  • Fermentation Parameters: Suboptimal pH, temperature, aeration, or agitation can significantly hinder this compound production.

    • Solution: Calibrate and monitor your fermentation parameters closely. Typical optimal conditions for Streptomyces fermentation are outlined in Table 2. It is recommended to perform small-scale experiments to determine the optimal conditions for Streptomyces sp. KC-6643.

  • Precursor Limitation: The biosynthesis of the carbapenem core of this compound relies on the availability of specific precursors, primarily derived from glutamate and acetate.[4] A shortage of these building blocks can directly limit the final yield.

    • Solution: Implement a precursor feeding strategy. Supplementing the fermentation medium with L-glutamate and a source of acetate (e.g., sodium acetate) at the onset of the stationary phase can significantly boost production. See the Experimental Protocols section for a detailed method.

  • Inoculum Quality: The age and density of the seed culture can impact the subsequent fermentation performance.

    • Solution: Standardize your seed culture preparation. Use a fresh, actively growing seed culture and optimize the inoculum size (typically 2-10% v/v).

The following diagram illustrates a logical workflow for troubleshooting low this compound yield:

Low_Yield_Troubleshooting start Low this compound Yield media Check Media Composition (C/N Ratio, Minerals) start->media params Verify Fermentation Parameters (pH, Temp, Aeration) start->params precursor Investigate Precursor Limitation start->precursor inoculum Assess Inoculum Quality start->inoculum optimize_media Optimize Media using RSM media->optimize_media optimize_params Optimize Physical Parameters params->optimize_params feed_precursors Implement Precursor Feeding (Glutamate, Acetate) precursor->feed_precursors standardize_inoculum Standardize Seed Culture Protocol inoculum->standardize_inoculum end Improved Yield optimize_media->end optimize_params->end feed_precursors->end standardize_inoculum->end

Caption: Troubleshooting workflow for low this compound yield.

Q2: I am observing significant batch-to-batch variability in my fermentation results. How can I improve consistency?

A2: Batch-to-batch variability is a common challenge in fermentation processes. To improve consistency, focus on standardizing every step of your experimental workflow:

  • Standardize Inoculum Preparation: Ensure the seed culture is prepared from a well-preserved stock culture and is grown under identical conditions (medium, temperature, agitation, and incubation time) for each batch.

  • Precise Media Preparation: Use high-quality reagents and accurately weigh all components. Prepare the media in a single large batch if possible to ensure uniformity.

  • Calibrated Equipment: Regularly calibrate all sensors and probes, including pH meters, thermometers, and dissolved oxygen sensors, to ensure accurate monitoring and control of fermentation parameters.

  • Consistent Extraction Protocol: Use the same solvent-to-broth ratio, extraction time, and temperature for each batch to ensure consistent recovery of this compound.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the general composition of a suitable fermentation medium for this compound production?

A1: While a universally optimized medium for Streptomyces sp. KC-6643 is not publicly available, a good starting point can be formulated based on media used for other carbapenem-producing Streptomyces. The following table provides a general composition that can be used as a baseline for further optimization.

Table 1: General Starting Fermentation Medium for this compound Production

ComponentConcentration (g/L)Role
Glucose20 - 40Primary Carbon Source
Soluble Starch10 - 20Complex Carbon Source
Soybean Meal10 - 20Primary Nitrogen Source
Yeast Extract2 - 5Nitrogen & Growth Factors
K₂HPO₄1 - 2Phosphate Source & Buffer
MgSO₄·7H₂O0.5 - 1Cofactor for Enzymes
CaCO₃1 - 3pH Buffering

Q2: What are the optimal physical parameters for this compound fermentation?

A2: The optimal physical parameters can vary slightly between different Streptomyces strains. However, the following table provides a generally accepted range for initiating your experiments.

Table 2: General Physical Parameters for Streptomyces Fermentation

ParameterRecommended Range
Temperature (°C)28 - 32
pH6.5 - 7.5
Agitation (rpm)150 - 250
Incubation Time (days)7 - 12

Q3: What is the biosynthetic pathway of this compound, and what are its key precursors?

A3: The biosynthesis of carbapenems, including this compound, starts from primary metabolites. The core carbapenem structure is derived from the condensation of glutamate and acetate (via malonyl-CoA).[4] Understanding this pathway is key to developing effective precursor feeding strategies.

The following diagram outlines the simplified biosynthetic pathway leading to the carbapenem core:

Carpetimycin_Biosynthesis cluster_precursors Primary Metabolites Glutamate L-Glutamate Carbapenam Carbapenam Core (e.g., (3R,5R)-carbapenam-3-carboxylic acid) Glutamate->Carbapenam Acetate Acetate MalonylCoA Malonyl-CoA Acetate->MalonylCoA MalonylCoA->Carbapenam CarpetimycinC This compound Carbapenam->CarpetimycinC Further modifications

Caption: Simplified biosynthetic pathway of the carbapenem core.

Experimental Protocols

Protocol 1: Seed Culture Preparation

  • Aseptically transfer a loopful of a sporulated culture of Streptomyces sp. KC-6643 from a stock slant into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptone Soya Broth or a medium similar to the production medium but with lower substrate concentrations).

  • Incubate the flask at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours, or until the culture reaches the late logarithmic growth phase.

  • Use this seed culture to inoculate the production fermentation medium at a volume of 2-10% (v/v).

Protocol 2: Production Fermentation and Precursor Feeding

  • Prepare the production medium (see Table 1 for a starting point) and sterilize it by autoclaving.

  • After cooling, inoculate the medium with the prepared seed culture.

  • Incubate the production flasks under the desired fermentation conditions (see Table 2).

  • Prepare sterile stock solutions of L-glutamate (e.g., 100 g/L) and sodium acetate (e.g., 100 g/L).

  • After 48-72 hours of fermentation (typically at the onset of the stationary phase), aseptically add the precursor solutions to the fermentation broth to achieve a final concentration of 1-5 g/L for each precursor.

  • Continue the fermentation, taking samples periodically to monitor pH, biomass, and this compound concentration.

Protocol 3: Extraction and Quantification of this compound

  • At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration.[5][7]

  • Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate, by vigorous shaking in a separatory funnel.

  • Separate the organic phase and repeat the extraction of the aqueous phase to maximize recovery.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Dissolve the crude extract in a suitable solvent (e.g., methanol) and quantify the this compound concentration using High-Performance Liquid Chromatography (HPLC) with a suitable standard.

The following diagram illustrates a general experimental workflow for optimizing this compound production:

Optimization_Workflow start Start Optimization seed_prep Prepare Standardized Seed Culture start->seed_prep fermentation Inoculate Production Medium seed_prep->fermentation sampling Periodic Sampling and Analysis fermentation->sampling extraction Extract this compound sampling->extraction quantification Quantify Yield by HPLC extraction->quantification data_analysis Analyze Results quantification->data_analysis decision Further Optimization Needed? data_analysis->decision decision->fermentation Yes end Optimized Process decision->end No

Caption: General workflow for fermentation optimization.

References

addressing Carpetimycin C stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of Carpetimycin C in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to be losing activity over a short period. What could be the cause?

A1: this compound, like other carbapenem antibiotics, is susceptible to degradation in aqueous solutions. The primary cause of activity loss is the hydrolysis of the β-lactam ring, which is essential for its antibacterial action. This degradation is often accelerated by factors such as pH and temperature.

Q2: What is the optimal pH range for storing this compound solutions?

A2: While specific stability data for this compound is limited, carbapenems generally exhibit maximum stability in slightly acidic to neutral pH ranges (pH 6.0-7.0). Both highly acidic and alkaline conditions can significantly accelerate degradation. For instance, the parent compound of many carbapenems, thienamycin, is known to be unstable above pH 8.[1]

Q3: How does temperature affect the stability of this compound in solution?

A3: Elevated temperatures will increase the rate of degradation. For short-term storage of solutions, it is recommended to keep them refrigerated (2-8 °C). For longer-term storage, freezing (-20 °C or below) is advisable, although freeze-thaw cycles should be minimized.

Q4: Can I use buffers in my this compound solution?

A4: Yes, using a buffer to maintain the optimal pH is recommended. Phosphate or citrate buffers are commonly used. However, it is important to note that some buffer species can catalyze degradation. It is advisable to validate the stability of this compound in your specific buffered solution.

Q5: Are there any visible signs of this compound degradation?

A5: Degradation of this compound is a chemical process and may not always be accompanied by visible changes such as color change or precipitation, especially at early stages. The most reliable way to assess stability is through analytical methods like High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of biological activity in experiments. Degradation of this compound due to inappropriate pH of the medium.Measure the pH of your experimental medium. Adjust to a pH between 6.0 and 7.0 using a suitable buffer (e.g., phosphate buffer). Prepare fresh solutions of this compound immediately before use.
Degradation due to high temperature.Maintain low temperatures (2-8 °C) during solution preparation and storage. For experiments conducted at physiological temperatures (e.g., 37 °C), minimize the time the this compound solution is exposed to this temperature before use.
Inconsistent experimental results. Inconsistent age or storage conditions of this compound solutions.Prepare fresh stock solutions for each set of experiments. If using frozen stocks, avoid multiple freeze-thaw cycles. Aliquot stock solutions into single-use vials before freezing.
Interaction with other components in the solution.Investigate potential incompatibilities with other reagents in your experimental setup. Perform a stability study of this compound in your specific matrix.
Suspected degradation but no visible change. Chemical degradation is occurring at a molecular level.Use a stability-indicating analytical method, such as HPLC, to quantify the amount of intact this compound and detect the presence of degradation products.

Quantitative Data on Carbapenem Stability

Table 1: Illustrative Half-life (t½) of a Carbapenem Antibiotic in Aqueous Solution at Different pH and Temperature Conditions.

pHTemperature (°C)Illustrative Half-life (hours)
5.02548
7.02524
8.0258
7.04120
7.0376

Disclaimer: This table presents hypothetical data for illustrative purposes based on the general behavior of carbapenem antibiotics. Actual stability data for this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of this compound Stability in Aqueous Solution using a Stability-Indicating HPLC Method

This protocol outlines a general procedure for conducting forced degradation studies and analyzing the stability of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer (e.g., potassium phosphate monobasic, potassium phosphate dibasic)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector and a C18 reverse-phase column

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., cold phosphate buffer, pH 6.5) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Forced Degradation Studies:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 40 °C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 4 °C, due to expected rapid degradation) and take samples at shorter time intervals (e.g., 0, 0.5, 1, 2, 4 hours). Neutralize the samples before HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature and take samples at various time points.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60 °C) and take samples at various time points.

  • Photostability: Expose the stock solution to UV light and fluorescent light and take samples at various time points. A control sample should be kept in the dark.

4. HPLC Analysis:

  • Mobile Phase: A gradient of phosphate buffer and an organic solvent like acetonitrile is typically used. The exact conditions should be optimized to achieve good separation between the parent this compound peak and any degradation products.

  • Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance (e.g., around 300 nm for the carbapenem chromophore).

  • Quantification: Create a calibration curve using standard solutions of this compound. Calculate the percentage of remaining this compound in the stressed samples at each time point.

5. Data Analysis:

  • Plot the percentage of remaining this compound against time for each stress condition.

  • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).

Visualizations

cluster_degradation Proposed Degradation Pathway of this compound cluster_factors Factors Accelerating Degradation Carpetimycin_C This compound (Intact β-lactam ring) Hydrolyzed_Product Inactive Product (Opened β-lactam ring) Carpetimycin_C->Hydrolyzed_Product Hydrolysis High_pH High pH (Alkaline conditions) High_pH->Hydrolyzed_Product Hydrolysis Hydrolysis Low_pH Low pH (Acidic conditions) Low_pH->Hydrolyzed_Product High_Temp High Temperature High_Temp->Hydrolyzed_Product

Caption: Proposed degradation pathway of this compound in aqueous solution.

cluster_workflow Experimental Workflow for Stability Study Prep Prepare this compound Aqueous Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Prep->Stress Sample Collect Samples at Time Intervals Stress->Sample HPLC Analyze by Stability-Indicating HPLC Method Sample->HPLC Data Analyze Data (Kinetics, Half-life) HPLC->Data

Caption: Workflow for assessing this compound stability.

result Problem Resolved action action Start Loss of Activity Observed? Check_pH Is Solution pH between 6.0-7.0? Start->Check_pH Check_Temp Was Solution Stored at 2-8°C? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to 6.0-7.0 with Buffer Check_pH->Adjust_pH No Check_Freshness Was Solution Freshly Prepared? Check_Temp->Check_Freshness Yes Store_Cold Store at 2-8°C and Prepare Fresh Check_Temp->Store_Cold No Consider_Other Consider Other Factors: - Matrix Effects - Reagent Incompatibility Check_Freshness->Consider_Other Yes Prepare_Fresh Prepare Fresh Solution Before Each Experiment Check_Freshness->Prepare_Fresh No Adjust_pH->result Re-test Activity Store_Cold->result Prepare_Fresh->result

Caption: Troubleshooting decision tree for this compound instability.

References

troubleshooting common problems in Carpetimycin C purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Carpetimycin C. The information is presented in a question-and-answer format to directly address common challenges encountered during the experimental process.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of this compound, offering potential causes and solutions.

Problem 1: Low Yield of this compound

Q: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yield is a common issue in the purification of carbapenem antibiotics like this compound, which are known for their inherent instability.[1] Several factors throughout the purification process can contribute to product loss.

Potential Causes and Solutions:

  • pH-induced Degradation: The β-lactam ring, a core structural feature of this compound, is susceptible to hydrolysis under both acidic and alkaline conditions.[2][3] Maintaining a stable and optimal pH throughout the purification process is critical.

    • Solution: Ensure all buffers are maintained at a quasi-neutral pH (around 6.0-7.0), as extreme pH levels can lead to rapid degradation.[4][5] Regularly check and adjust the pH of your solutions.

  • Temperature Instability: Elevated temperatures can accelerate the degradation of carbapenems.[6]

    • Solution: Perform all purification steps, including centrifugation, chromatography, and sample storage, at low temperatures (e.g., 4°C). Avoid freeze-thaw cycles of purified samples.[4][5]

  • Inefficient Extraction from Culture Broth: The initial extraction from the fermentation broth is a critical step where significant product loss can occur.

    • Solution: Optimize the extraction method. This may involve adjusting the solvent system or using techniques like liquid-liquid extraction or solid-phase extraction to efficiently capture this compound from the complex culture medium.

  • Suboptimal Chromatographic Conditions: Improperly optimized chromatography can lead to poor separation and loss of the target compound.

    • Solution: Carefully optimize your ion-exchange and reverse-phase chromatography steps. This includes selecting the appropriate resin, optimizing the gradient elution, and ensuring the column is not overloaded.

Problem 2: Poor Peak Resolution in HPLC Analysis

Q: I am observing broad or tailing peaks during the HPLC analysis of my purified this compound fractions. What could be the issue?

A: Poor peak shape in HPLC is often indicative of issues with the column, mobile phase, or the interaction of the analyte with the stationary phase.

Potential Causes and Solutions:

  • Column Degradation: The performance of HPLC columns can deteriorate over time, especially when used with complex biological samples.

    • Solution: Use a guard column to protect the analytical column from contaminants. If the problem persists, the column may need to be washed, regenerated according to the manufacturer's instructions, or replaced.

  • Inappropriate Mobile Phase: The composition and pH of the mobile phase are crucial for good peak shape.

    • Solution: Ensure the mobile phase is properly buffered and at an optimal pH for this compound. The solubility and charge state of the molecule can be affected by pH, influencing its interaction with the column. For reverse-phase chromatography, adjusting the organic solvent gradient can also improve peak resolution.[7][8]

  • Sample Overload: Injecting too much sample onto the column can lead to peak broadening and tailing.

    • Solution: Reduce the concentration or volume of the sample injected.

  • Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column, leading to peak tailing.

    • Solution: Add a competing agent, such as a small amount of a suitable amine, to the mobile phase to block these active sites.

Problem 3: Presence of Impurities in the Final Product

Q: My final this compound sample shows the presence of unknown peaks in the HPLC chromatogram. What are the likely sources of these impurities and how can I remove them?

A: Impurities in the final product can originate from the fermentation broth or be introduced during the purification process.

Potential Causes and Solutions:

  • Co-eluting Fermentation Byproducts: The fermentation process can produce a variety of related compounds and other secondary metabolites that may have similar chromatographic properties to this compound.[9][10][11][12][13]

    • Solution: Optimize the selectivity of your chromatographic steps. This may involve trying different stationary phases, adjusting the elution gradient, or incorporating an additional purification step, such as size-exclusion chromatography.

  • Degradation Products: As this compound is unstable, some of the impurities observed may be degradation products formed during purification.

    • Solution: Adhere strictly to optimal pH and temperature conditions throughout the purification process to minimize degradation. Analyze samples immediately after purification.

  • Contamination from Equipment or Reagents: Impurities can be introduced from improperly cleaned equipment or impure reagents.

    • Solution: Ensure all glassware and chromatography columns are thoroughly cleaned between runs. Use high-purity solvents and reagents for all steps of the purification and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for purified this compound?

A1: Purified this compound, like other carbapenems, should be stored at low temperatures to minimize degradation. For short-term storage (days to weeks), refrigeration at 4°C in a neutral pH buffer is recommended. For long-term storage, freezing at -20°C or below is advisable. Avoid repeated freeze-thaw cycles.[14]

Q2: Which chromatographic techniques are most suitable for this compound purification?

A2: A multi-step chromatographic approach is typically required to achieve high purity. The most commonly used techniques for carbapenem purification include:

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is effective for the initial capture and purification of this compound from the crude extract.[15][16][17]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique used for the final polishing step to remove closely related impurities and achieve high purity.[7][18][19]

Q3: How can I monitor the purity of this compound during purification?

A3: The purity of this compound at each stage of the purification process can be monitored using analytical reverse-phase HPLC (RP-HPLC) with UV detection.[7][18] The chromatogram will show a peak for this compound and any impurities present. The purity can be estimated by calculating the peak area of this compound as a percentage of the total peak area.

Q4: What are the key physicochemical properties of this compound that I should be aware of during purification?

A4: While specific data for this compound is limited, as a carbapenem antibiotic, it is expected to be a relatively small, polar molecule. Its structure contains a carboxylic acid group, making it acidic and amenable to anion-exchange chromatography at a pH above its pKa. The presence of the β-lactam ring makes it susceptible to hydrolysis.[20][21][22]

Data Presentation

Table 1: Influence of pH on Carbapenem Stability (General Data)

pH RangeStabilityDegradation RateRecommendation for this compound Purification
< 4.0LowHighAvoid acidic conditions to prevent rapid degradation.[4][5]
6.0 - 7.0HighLowMaintain buffers and solutions in this range for optimal stability.[4][5]
> 8.0LowHighAvoid alkaline conditions which can cause hydrolysis of the β-lactam ring.[2]

Table 2: Effect of Temperature on Carbapenem Stability (General Data)

TemperatureStabilityDegradation RateRecommendation for this compound Purification
4°CHighLowPerform all purification steps at this temperature.[4][5]
Room Temperature (~25°C)Moderate to LowModerate to HighMinimize exposure of the sample to room temperature.[4][5]
-20°CVery HighVery LowRecommended for long-term storage of the purified product.[14]

Experimental Protocols

Protocol 1: General Ion-Exchange Chromatography (IEX) for Initial Purification

This protocol provides a general methodology for the initial purification of this compound from a clarified fermentation broth using anion-exchange chromatography.

  • Column Preparation:

    • Select a suitable anion-exchange resin (e.g., Q-Sepharose).

    • Pack the column according to the manufacturer's instructions.

    • Equilibrate the column with 5-10 column volumes of a start buffer (e.g., 20 mM phosphate buffer, pH 7.0).

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove cells and particulate matter.

    • Filter the supernatant through a 0.45 µm filter.

    • Adjust the pH of the clarified broth to match the start buffer (pH 7.0).

  • Sample Loading:

    • Load the prepared sample onto the equilibrated column at a low flow rate.

  • Washing:

    • Wash the column with 5-10 column volumes of the start buffer to remove unbound impurities.

  • Elution:

    • Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the start buffer) over 10-20 column volumes.

  • Fraction Collection:

    • Collect fractions throughout the elution process.

  • Analysis:

    • Analyze the collected fractions for the presence of this compound using analytical RP-HPLC.

    • Pool the fractions containing the purified this compound.

Protocol 2: Analytical Reverse-Phase HPLC for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound fractions.

  • HPLC System:

    • An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5%).

    • Increase the percentage of Mobile Phase B in a linear gradient to elute this compound and any impurities. A typical gradient might be from 5% to 50% B over 20-30 minutes.

  • Flow Rate:

    • A typical flow rate is 1.0 mL/min.

  • Detection:

    • Monitor the elution at a suitable wavelength (e.g., 288 nm, based on the UV maxima of similar carbapenems).[22]

  • Sample Preparation:

    • Dilute the this compound sample in the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection:

    • Inject a small volume (e.g., 10-20 µL) of the prepared sample.

  • Data Analysis:

    • Integrate the peaks in the chromatogram to determine the retention time and peak area of this compound and any impurities. Calculate the purity as the percentage of the this compound peak area relative to the total peak area.

Mandatory Visualization

Purification_Workflow Fermentation Streptomyces sp. Fermentation Clarification Centrifugation & Filtration Fermentation->Clarification Culture Broth IEX Anion-Exchange Chromatography Clarification->IEX Clarified Supernatant Desalting Desalting / Buffer Exchange IEX->Desalting Eluted Fractions RPHPLC Reverse-Phase HPLC Desalting->RPHPLC Partially Purified Product Lyophilization Lyophilization RPHPLC->Lyophilization Purified Fractions Pure_Carpetimycin_C Pure this compound Lyophilization->Pure_Carpetimycin_C

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield Check_pH Check pH of all solutions Start->Check_pH pH_Correct pH within 6.0-7.0? Check_pH->pH_Correct Check_Temp Verify temperature control (4°C) Temp_Correct Temperature at 4°C? Check_Temp->Temp_Correct Optimize_Extraction Optimize extraction from broth Extraction_Improved Yield improved after extraction optimization? Optimize_Extraction->Extraction_Improved Optimize_Chromo Optimize chromatography conditions Chromo_Improved Yield improved after chromatography optimization? Optimize_Chromo->Chromo_Improved pH_Correct->Check_Temp Yes Solution1 Adjust pH of buffers pH_Correct->Solution1 No Temp_Correct->Optimize_Extraction Yes Solution2 Ensure all steps are at 4°C Temp_Correct->Solution2 No Extraction_Improved->Optimize_Chromo Yes Solution3 Modify solvent system or extraction method Extraction_Improved->Solution3 No Solution4 Adjust gradient, resin, or sample load Chromo_Improved->Solution4 No End Yield Improved Chromo_Improved->End Yes Solution1->Check_pH Solution2->Check_Temp Solution3->Optimize_Extraction Solution4->Optimize_Chromo

Caption: Troubleshooting decision tree for low yield of this compound.

References

Technical Support Center: Optimization of Carpetimycin C Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of culture conditions for Carpetimycin C production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the fermentation of Streptomyces species for antibiotic production, with a focus on challenges relevant to this compound.

Q1: My this compound yield is consistently low. What are the most critical culture parameters I should investigate?

A1: Low yields can be attributed to several factors. The most critical parameters to optimize are the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation. For many Streptomyces species, a neutral to slightly alkaline pH (7.0-7.5) and a temperature between 28-35°C are optimal for antibiotic production.[1][2][3] Ensure that your seed culture is healthy and in the exponential growth phase before inoculating the production medium.[4]

Q2: I'm observing significant variability in antibiotic production between batches. What could be the cause?

A2: Batch-to-batch variability often stems from inconsistencies in the inoculum preparation or raw materials. Ensure that your seed culture is prepared using a standardized protocol, including age and inoculum volume.[4] Variations in the quality of complex medium components like soybean meal or yeast extract can also lead to inconsistent results. It is also important to maintain consistent physical parameters such as agitation and aeration rates across all batches.

Q3: My culture is foaming excessively, leading to loss of volume and potential contamination. How can I control this?

A3: Foaming is a common issue in Streptomyces fermentations, often caused by the presence of proteins and other surfactants in the medium.[5] It can lead to operational challenges and contamination.[6] Foam control can be achieved through:

  • Chemical Antifoaming Agents: Use of silicone-based or polyether-based defoamers.[5][6] It's crucial to test different antifoams to ensure they don't negatively impact cell growth or product yield.[5]

  • Mechanical Foam Breakers: These devices physically disrupt the foam layer within the fermenter.[5]

  • Process Parameter Adjustment: Reducing agitation speed or aeration rate can minimize foam, but this must be balanced with the oxygen requirements of the culture.[5]

Q4: The morphology of my Streptomyces culture is not consistent. I'm seeing a mix of pellets and free-floating mycelia. How does morphology impact this compound production?

A4: The morphology of Streptomyces in submerged culture is critical for antibiotic production.[7][8] Growth can be in the form of dispersed mycelia, mycelial networks, or pellets.[9]

  • Pellets: While they can reduce the viscosity of the broth, large, dense pellets may have nutrient and oxygen transfer limitations in the center, leading to cell death and reduced productivity.[7][9]

  • Dispersed Mycelia: This morphology can lead to a highly viscous culture broth, which can also impair mass transfer and aeration.[8] The optimal morphology is often a balance between these extremes. Factors influencing morphology include medium composition, shear stress from agitation, and the genetic characteristics of the strain.[8]

Q5: What is the optimal timing for harvesting this compound?

A5: Secondary metabolites like this compound are typically produced during the stationary phase of growth.[10] It is recommended to perform a time-course study, taking samples at regular intervals (e.g., every 12 or 24 hours) to determine the peak of antibiotic production. For many Streptomyces species, maximum production is often observed between 120 and 168 hours of fermentation.[11]

Data Presentation: Optimized Culture Conditions for Antibiotic Production by Streptomyces spp.

The following tables summarize optimal culture parameters for antibiotic production by various Streptomyces species, which can serve as a starting point for the optimization of this compound production.

Table 1: Optimal Physical Parameters for Antibiotic Production

ParameterStreptomyces sp. LHR 9Streptomyces rochei (MTCC 10109)Streptomyces sp. (Isolate R3)Streptomyces sp. (Isolate R5)
pH 7.0[2]7.5[3]7.0[1]6.0[1]
Temperature (°C) 35[2]32[3]30[1]35[1]
Agitation (rpm) 200[2]110[3]Not specifiedNot specified
Incubation Time (days) 7[2]5[3]8[1]6[1]

Table 2: Effective Medium Components for Antibiotic Production

ComponentStreptomyces rochei (MTCC 10109)Streptomyces sp. (Isolate R3)Streptomyces sp. (Isolate Y8)
Carbon Source Glycerol (2%)[3]StarchStarch
Nitrogen Source Peptone (1%)[3]CaseinPeptone

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at optimizing culture conditions for this compound production.

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization

The OFAT method involves changing one variable at a time while keeping others constant to determine the optimal level for each parameter.

Objective: To identify the optimal concentration of a single medium component (e.g., glucose) for this compound production.

Methodology:

  • Prepare a basal production medium: This medium should contain all necessary components for Streptomyces growth and antibiotic production, with the component to be optimized at a standard concentration.

  • Vary the concentration of the target component: Set up a series of flasks where the concentration of the target component is varied (e.g., glucose at 10, 20, 30, 40, 50 g/L), while all other components remain at their standard concentrations.

  • Inoculation: Inoculate each flask with a standardized seed culture of the Streptomyces strain.

  • Incubation: Incubate the flasks under standard conditions of temperature, agitation, and for a fixed duration.

  • Sampling and Analysis: At the end of the incubation period, harvest the culture broth. Separate the mycelium from the supernatant by centrifugation.

  • Quantify this compound: Analyze the concentration of this compound in the supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Determine Optimal Concentration: The concentration of the tested component that results in the highest yield of this compound is considered optimal.

Protocol 2: Response Surface Methodology (RSM)

RSM is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. It allows for the evaluation of the effects of multiple factors and their interactions.

Objective: To optimize the concentrations of multiple medium components simultaneously to maximize this compound production.

Methodology:

  • Factor Screening (e.g., Plackett-Burman design): Identify the most significant factors affecting this compound production from a larger set of variables.

  • Central Composite Design (CCD): Design an experiment using CCD to study the effects of the selected significant factors at different levels. This design includes factorial points, axial points, and center points.

  • Experimental Setup: Prepare fermentation media with the combinations of factor levels as specified by the CCD.

  • Fermentation and Analysis: Conduct the fermentation experiments for each combination of factors and measure the this compound yield as the response.

  • Statistical Analysis: Analyze the experimental data using statistical software. Fit a second-order polynomial equation to the data to describe the relationship between the factors and the response.

  • Optimization: Use the model to determine the optimal levels of each factor that will maximize this compound production.

  • Validation: Perform a validation experiment at the predicted optimal conditions to confirm the model's accuracy.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Culture Condition Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Statistical Optimization cluster_2 Phase 3: Scale-Up A Strain Selection & Seed Culture Preparation B One-Factor-at-a-Time (OFAT) (Carbon, Nitrogen, pH, Temp) A->B C Factor Screening (Plackett-Burman) B->C Identify Key Factors D Response Surface Methodology (Box-Behnken or CCD) C->D E Model Validation D->E F Bioreactor Studies (Aeration, Agitation) E->F Apply Optimized Medium G Optimized Production Process F->G

Caption: Workflow for optimizing this compound production conditions.

Diagram 2: Logical Relationship of Factors Affecting Yield

G cluster_0 Physical Parameters cluster_1 Medium Composition cluster_2 Inoculum & Morphology Yield This compound Yield Temp Temperature Temp->Yield pH pH pH->Yield Agitation Agitation Agitation->Yield Morphology Mycelial Morphology Agitation->Morphology Aeration Aeration Aeration->Yield Aeration->Morphology Carbon Carbon Source Carbon->Yield Carbon->Morphology Nitrogen Nitrogen Source Nitrogen->Yield Nitrogen->Morphology Minerals Trace Minerals Minerals->Yield Inoculum Seed Culture Quality Inoculum->Yield Morphology->Yield

Caption: Key factors influencing this compound production yield.

References

overcoming solubility challenges of Carpetimycin C for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carpetimycin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals overcome challenges related to the solubility of this compound in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a carbapenem antibiotic, a class of β-lactam antibiotics.[1] It exhibits strong activity against both Gram-positive and Gram-negative bacteria, including those that produce β-lactamase.[2] Its primary application in a research setting is for in vitro antimicrobial susceptibility testing (AST) and mechanism of action studies.[3][4]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

While specific solubility data for this compound is not extensively published, compounds of this complexity are often soluble in organic solvents. For the related compound, Carpetimycin A, Dimethyl sulfoxide (DMSO) is a recommended solvent.[5] It is standard practice to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted into aqueous assay buffers.

Q3: What are the typical storage conditions for this compound stock solutions?

Carbapenem antibiotics can be unstable, particularly in aqueous solutions.[4] It is recommended to store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (days to weeks), 0-4°C may be acceptable.[5]

Q4: Why does my this compound precipitate when I add it to my aqueous assay buffer?

This is a common issue when diluting a DMSO stock solution into an aqueous medium. The dramatic change in solvent polarity reduces the solubility of the compound, causing it to precipitate. The final concentration of DMSO in the assay should be kept as low as possible (typically <1%, and often <0.1%) to avoid solvent effects on the biological system, but this can exacerbate precipitation.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing this compound solutions for in vitro assays.

Issue 1: this compound powder does not dissolve in the chosen solvent.
Possible Cause Troubleshooting Step Expected Outcome
Incorrect Solvent Selection The compound may have low solubility in the initial solvent.Switch to a different solvent. If using an aqueous buffer, try a polar aprotic solvent like 100% DMSO first.
Inadequate Mixing The compound requires more energy to dissolve.Gently warm the solution (to 37°C) and vortex or sonicate briefly. Caution: Check for temperature sensitivity, as carbapenems can be heat-labile.
Compound Degradation The compound may have degraded due to improper storage.Use a fresh vial of the compound and ensure it has been stored under the recommended dry, dark conditions.[5]
Issue 2: The compound precipitates after dilution from a stock solution into aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
Poor Aqueous Solubility The final concentration in the aqueous buffer exceeds the compound's solubility limit.Decrease the final concentration of this compound in the assay.
High Final DMSO Concentration While DMSO aids initial dissolution, a high percentage in the final buffer can sometimes cause issues or be toxic to cells.Prepare an intermediate dilution series in a co-solvent system (e.g., DMSO/Ethanol) before the final dilution into the aqueous buffer. This can help ease the transition in polarity.
pH of the Buffer The solubility of ionizable compounds can be highly dependent on pH.Modify the pH of the assay buffer. For carboxylic acid moieties, a slightly basic pH may increase solubility. Perform a pH-solubility profile to determine the optimal range.
Kinetic vs. Thermodynamic Solubility The compound may be kinetically soluble but thermodynamically unstable, leading to precipitation over time.Prepare the working solution immediately before use. Avoid storing diluted aqueous solutions.
Illustrative Solubility Data

Since specific quantitative solubility data for this compound is limited, the following table provides an example for a typical carbapenem antibiotic. Note: This data is for illustrative purposes and should be empirically verified for this compound.

SolventIllustrative SolubilityNotes
Water < 0.1 mg/mLGenerally low aqueous solubility is expected.
DMSO ≥ 25 mg/mLA common choice for creating high-concentration stock solutions.
Ethanol ~1-5 mg/mLCan be used as a co-solvent but may have lower solvating power than DMSO.
PBS (pH 7.4) < 0.1 mg/mLSolubility in buffered saline is expected to be low, similar to water.

Experimental Protocols & Visualizations

Protocol: Preparation of this compound Stock and Working Solutions

This protocol outlines a general procedure for solubilizing this compound for a typical cell-based in vitro assay.

  • Prepare High-Concentration Stock Solution:

    • Weigh out the required amount of this compound powder in a sterile microfuge tube.

    • Add 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Vortex or sonicate in a water bath until the compound is fully dissolved. A brief, gentle warming to 37°C can assist.

    • Visually inspect the solution against a light source to ensure no particulates are present.

    • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

  • Prepare Intermediate Dilutions (if necessary):

    • If precipitation occurs upon direct dilution into the final assay buffer, create an intermediate dilution.

    • Thaw a single aliquot of the high-concentration stock solution.

    • Dilute it 1:10 or 1:100 in 100% DMSO or the final assay medium.

  • Prepare Final Working Solution:

    • Add the stock or intermediate solution to the final assay buffer (e.g., cell culture medium) to reach the desired final concentration.

    • Crucially , add the stock solution to the buffer while vortexing the buffer to ensure rapid dispersion and minimize localized high concentrations that can trigger precipitation.

    • Ensure the final DMSO concentration is compatible with your assay (e.g., ≤ 0.5%).

    • Use the working solution immediately.

Visual Workflow for Solution Preparation

G cluster_stock Step 1: Stock Solution (10 mM in 100% DMSO) cluster_working Step 2: Final Working Solution (e.g., 10 µM) A Weigh this compound Powder B Add 100% DMSO A->B C Vortex / Sonicate (Gentle Warming if Needed) B->C D Aliquot & Store at -80°C C->D E Thaw Single Aliquot of Stock Solution D->E Begin Experiment F Add Stock to Assay Buffer (while vortexing) E->F G Use Immediately in In Vitro Assay F->G

Caption: Workflow for preparing this compound solutions.

Troubleshooting Logic Diagramdot

G A Start: Need to Prepare This compound Solution B Does Compound Dissolve in 100% DMSO? A->B C Try Gentle Warming or Sonication B->C No E Stock Solution Prepared. Proceed to Dilution. B->E Yes D Does it Dissolve Now? C->D D->E Yes F Consult Manufacturer/ Check Compound Purity D->F No G Does Compound Precipitate in Aqueous Buffer? E->G H Lower Final Concentration G->H Yes K Solution Ready for Assay. Use Immediately. G->K No L Precipitation Persists? H->L I Modify Buffer pH I->L Try Next Still Yes J Use Co-Solvent Strategy L->I Yes L->J Still Yes L->K No

References

best practices for long-term storage and preservation of Carpetimycin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Carpetimycin C. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for the long-term storage, preservation, and handling of this compound, along with troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of solid this compound?

For long-term storage, solid this compound should be stored at -20°C or lower in a tightly sealed container, protected from moisture and light. Under these conditions, the compound is expected to remain stable for months to years.

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions in a suitable sterile solvent, such as sterile water or a buffer appropriate for your experimental system. For immediate use, solutions can be stored at 2-8°C for a short period (days to weeks). For longer-term storage, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][2] Studies on other β-lactam antibiotics suggest that most can be frozen as a stock concentration for up to six months at -80°C without a significant loss of activity.[1]

Q3: What are the primary degradation pathways for this compound?

This compound is a carbapenem antibiotic. The primary mechanism of degradation for carbapenems is the hydrolysis of the β-lactam ring, which inactivates the antibiotic. This degradation can be influenced by factors such as pH, temperature, and the presence of enzymes like β-lactamases.

Q4: Can I store this compound solutions at room temperature?

Extended storage at room temperature is not recommended due to the potential for degradation. If temporary storage at room temperature is necessary during an experiment, it should be for the shortest duration possible. One study on the carbapenem meropenem showed that its concentration dropped to 90% of the initial concentration after 7.4 hours at 22°C.[3]

Data Presentation: Stability of Carbapenem Antibiotics

While specific quantitative stability data for this compound is limited in publicly available literature, the following tables summarize stability data for other carbapenem antibiotics, which can serve as a general guideline. Researchers should always perform their own stability assessments for their specific experimental conditions.

Table 1: General Long-Term Storage Recommendations for Solid this compound

Storage ConditionRecommended DurationNotes
-20°C to -80°CMonths to YearsTightly sealed container, protected from light and moisture.
2-8°CDays to WeeksFor short-term use only.
Room TemperatureNot RecommendedSignificant degradation can occur.

Table 2: Stability of Carbapenem Antibiotic Solutions (General Guidelines)

Storage TemperatureSolvent/BufferStability (Time to ~10% degradation)Reference
-80°CSterile WaterUp to 6 months[1]
-20°CSterile WaterUp to 3-6 months (compound dependent)[2]
4°CVarious BuffersDays to weeksGeneral recommendation
22°CInfusion Fluids~7 hours[3]
33°CInfusion Fluids~5.7 hours[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for use in antimicrobial susceptibility testing.

Materials:

  • This compound (solid)

  • Sterile, nuclease-free water or appropriate buffer (e.g., Phosphate Buffered Saline)

  • Sterile, conical centrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile solvent to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Gently vortex the tube until the powder is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Label the aliquots with the compound name, concentration, date of preparation, and store them at -20°C or -80°C.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (or other appropriate growth medium)

  • Sterile multichannel pipette and reservoirs

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Include a positive control well (no antibiotic) and a negative control well (no bacteria).

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

  • Dilute the standardized bacterial suspension in the growth medium to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Add 50 µL of the diluted bacterial suspension to each well (except the negative control).

  • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.

  • Determine the MIC by visually inspecting the wells for the lowest concentration of this compound that shows no visible bacterial growth.

Troubleshooting Guides

Issue 1: Inconsistent or No Antibacterial Activity Observed

Possible Cause Troubleshooting Step
Degraded this compound - Prepare fresh stock solutions from solid compound.- Ensure proper storage conditions for both solid and solution forms.- Avoid multiple freeze-thaw cycles of stock solutions.
Incorrect Concentration - Verify calculations for stock solution and dilutions.- Use calibrated pipettes for accurate liquid handling.
Resistant Bacterial Strain - Confirm the identity and expected susceptibility of the bacterial strain.- Test a known susceptible control strain in parallel.- Consider the presence of β-lactamase enzymes in the test organism.
Experimental Error - Review the MIC protocol for any deviations.- Ensure proper bacterial inoculum density.- Check the quality and sterility of the growth medium.

Issue 2: High Variability in MIC Results Between Experiments

Possible Cause Troubleshooting Step
Inconsistent Inoculum Size - Standardize the bacterial culture to a 0.5 McFarland standard before each experiment.- Ensure the culture is in the logarithmic growth phase.
Pipetting Errors - Use calibrated pipettes and proper pipetting techniques.- Use a multichannel pipette for adding bacteria to the plate to ensure consistency.
Edge Effects in Microtiter Plate - Avoid using the outermost wells of the plate if evaporation is a concern.- Ensure proper sealing of the plate during incubation.
Subtle Degradation of Stock Solution - Use a fresh aliquot of the stock solution for each experiment.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Antimicrobial Activity Assay cluster_analysis Data Analysis A Obtain Solid This compound B Prepare Stock Solution (e.g., 10 mg/mL in sterile water) A->B C Aliquot and Store (-20°C or -80°C) B->C D Prepare Serial Dilutions in 96-well plate C->D Use fresh aliquot F Inoculate Plate D->F E Prepare Bacterial Inoculum (0.5 McFarland) E->F G Incubate (e.g., 37°C, 18-20h) F->G H Read and Record MIC G->H I Compare MIC to Control Strain H->I J Determine Potency and Spectrum I->J

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

troubleshooting_workflow cluster_investigation Initial Checks cluster_solutions Potential Solutions Start Inconsistent/No Antibacterial Activity CheckCompound Is the this compound stock solution fresh? Start->CheckCompound CheckControls Did the positive and negative controls work as expected? CheckCompound->CheckControls Yes RemakeSolution Prepare fresh stock solution from solid compound. CheckCompound->RemakeSolution No CheckBacteria Is the bacterial strain correct and viable? CheckControls->CheckBacteria Yes RepeatControls Repeat experiment with new controls. CheckControls->RepeatControls No NewCulture Use a fresh culture of the bacterial strain. CheckBacteria->NewCulture No ReviewProtocol Review and optimize experimental protocol. CheckBacteria->ReviewProtocol Yes

References

Technical Support Center: Troubleshooting Loss of Carpetimycin C Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carpetimycin C. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where a loss of this compound activity is observed. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: We are observing a complete or significant loss of this compound activity in our in vitro assays. What are the most likely causes?

A1: The loss of this compound activity in experimental settings can primarily be attributed to two main factors: enzymatic degradation and chemical instability.

  • Enzymatic Degradation: Contamination of your experimental setup with bacteria that produce carbapenemase enzymes is a major cause of rapid inactivation of this compound. These enzymes hydrolyze the β-lactam ring, which is essential for the antibiotic's activity.

  • Chemical Instability: this compound, like other carbapenem antibiotics, is susceptible to hydrolysis, a chemical process that breaks down the molecule. This degradation is highly dependent on factors such as pH and temperature.

Q2: How can we determine if enzymatic degradation is the cause of inactivity?

A2: The presence of carbapenemase activity can be detected using established biochemical assays. Two commonly used methods are the Carba NP (Carbapenemase Nordmann-Poirel) test and the Modified Carbapenem Inactivation Method (mCIM). These tests can help you confirm if your sample or reagents have been contaminated with carbapenemase-producing organisms.

Q3: What are the optimal storage and handling conditions for this compound to maintain its activity?

A3: To minimize chemical degradation, it is crucial to handle and store this compound properly.

  • Storage of Powder: Store the lyophilized powder of this compound at or below -20°C in a desiccated environment.

  • Preparation of Stock Solutions: Prepare stock solutions in a suitable buffer at a neutral or slightly acidic pH. Based on stability data for other carbapenems, a pH range of 6.0-7.0 is generally recommended. Avoid highly acidic or alkaline conditions.

  • Storage of Stock Solutions: Aliquot stock solutions into single-use vials and store them at -80°C to prevent multiple freeze-thaw cycles. For short-term storage (a few hours), solutions should be kept on ice.

Q4: Can the pH of our experimental buffer affect the stability of this compound?

A4: Yes, the pH of the solution is a critical factor in the stability of carbapenems. Meropenem, a related carbapenem, has been shown to have a significantly shorter half-life in simulated gastric fluid at pH 1.2, with 80% degradation occurring in about 30 minutes.[1] While specific data for this compound is limited, it is advisable to maintain the pH of your experimental buffer within a neutral to slightly acidic range to ensure stability.

Q5: How does temperature affect the stability of this compound during experiments?

A5: Elevated temperatures can accelerate the degradation of carbapenems. Studies on other carbapenems have shown that their stability decreases as the temperature increases. For instance, meropenem is less stable at 35°C compared to room temperature.[2][3][4] Therefore, it is recommended to perform experiments at the lowest feasible temperature and to keep all solutions containing this compound on ice whenever possible.

Troubleshooting Guides

Guide 1: Investigating Enzymatic Degradation

If you suspect enzymatic degradation is the cause of this compound inactivity, follow this guide to test for carbapenemase activity.

dot

start Start: Loss of this compound Activity Observed check_contamination Check for visible microbial contamination in reagents and media start->check_contamination contamination_found Contamination Found check_contamination->contamination_found Yes no_contamination No Visible Contamination check_contamination->no_contamination No discard_reagents Discard contaminated reagents and media. Prepare fresh materials. contamination_found->discard_reagents perform_test Perform Carbapenemase Detection Assay (Carba NP or mCIM) no_contamination->perform_test test_positive Test Positive perform_test->test_positive test_negative Test Negative perform_test->test_negative identify_source Identify and eliminate source of contamination. Review aseptic techniques. test_positive->identify_source investigate_chemical Proceed to investigate chemical instability. test_negative->investigate_chemical

Caption: Workflow for investigating enzymatic degradation of this compound.

This test is a biochemical method for the rapid detection of carbapenemase production. It is based on the hydrolysis of a carbapenem (imipenem) by the enzyme, which leads to a pH decrease detected by a color change of a pH indicator.[2][5]

Materials:

  • Test organism (e.g., a sample from a suspected contaminated reagent)

  • Imipenem powder

  • Phenol red solution

  • ZnSO₄ solution

  • Tris-HCl lysis buffer

  • Sterile microcentrifuge tubes

  • Sterile inoculation loops or swabs

  • Vortex mixer

  • Incubator at 37°C

Procedure:

  • Prepare Reagents:

    • Phenol Red Solution (Solution A): Prepare a solution of phenol red at a concentration of 0.5% (w/v) in distilled water. Adjust the pH to 7.8 with NaOH.

    • Imipenem Solution (Solution B): Just before use, dissolve imipenem powder in Solution A to a final concentration of 6 mg/mL.

  • Prepare Bacterial Lysate:

    • In a sterile microcentrifuge tube, add 100 µL of Tris-HCl lysis buffer.

    • Using a sterile loop, collect a large inoculum of the test organism and suspend it in the lysis buffer.

    • Vortex the tube for 1 minute to lyse the bacterial cells.

  • Perform the Assay:

    • Label two sterile microcentrifuge tubes: "Test" and "Control".

    • Add 100 µL of the bacterial lysate to each tube.

    • Add 100 µL of Solution B (with imipenem) to the "Test" tube.

    • Add 100 µL of Solution A (without imipenem) to the "Control" tube.

    • Incubate both tubes at 37°C for a maximum of 2 hours.

  • Interpret Results:

    • Positive Result: The "Test" tube turns from red to yellow or orange, while the "Control" tube remains red. This indicates the presence of carbapenemase activity.

    • Negative Result: Both the "Test" and "Control" tubes remain red. This indicates the absence of carbapenemase activity.

The mCIM is another phenotypic method to detect carbapenemase production. It relies on the inactivation of a meropenem disk by carbapenemase-producing organisms.[6][7][8][9]

Materials:

  • Test organism

  • Tryptic Soy Broth (TSB)

  • Meropenem disks (10 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Carbapenem-susceptible indicator strain (e.g., E. coli ATCC 25922)

  • Sterile microcentrifuge tubes

  • Sterile inoculation loops

  • Incubator at 35-37°C

Procedure:

  • Prepare Inoculum:

    • In a sterile microcentrifuge tube containing 2 mL of TSB, create a suspension of the test organism with a turbidity equivalent to a 0.5 McFarland standard.

  • Inactivate Meropenem Disk:

    • Place a 10 µg meropenem disk into the bacterial suspension in the TSB tube.

    • Incubate the tube at 35-37°C for 4 hours.

  • Prepare Indicator Plate:

    • Prepare a 0.5 McFarland suspension of the carbapenem-susceptible indicator strain.

    • Using a sterile swab, create a lawn of the indicator strain on an MHA plate.

  • Plate the Disk:

    • After the 4-hour incubation, remove the meropenem disk from the TSB and place it on the MHA plate inoculated with the indicator strain.

  • Incubate and Read Results:

    • Incubate the MHA plate at 35-37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition around the meropenem disk.

  • Interpret Results:

    • Positive Result (Carbapenemase producer): Zone of inhibition is ≤ 15 mm.

    • Negative Result (Not a carbapenemase producer): Zone of inhibition is ≥ 19 mm.

    • Indeterminate: Zone of inhibition is 16-18 mm. The test should be repeated.

Guide 2: Assessing Chemical Instability

If enzymatic degradation has been ruled out, the loss of activity is likely due to chemical instability. This guide will help you assess and mitigate this issue.

dot

start Start: Suspected Chemical Instability review_protocol Review Experimental Protocol start->review_protocol check_ph Check pH of all solutions and buffers review_protocol->check_ph ph_optimal pH Optimal? check_ph->ph_optimal adjust_ph Adjust pH to neutral/slightly acidic (e.g., pH 6.0-7.0) ph_optimal->adjust_ph No check_temp Check temperature during experiment and storage ph_optimal->check_temp Yes adjust_ph->check_temp temp_optimal Temperature Optimal? check_temp->temp_optimal adjust_temp Keep solutions on ice. Store stock at -80°C. Avoid freeze-thaw cycles. temp_optimal->adjust_temp No check_storage Review long-term storage conditions of stock solution temp_optimal->check_storage Yes adjust_temp->check_storage storage_optimal Storage Optimal? check_storage->storage_optimal prepare_fresh Prepare fresh stock solution storage_optimal->prepare_fresh No re_run Re-run experiment with optimized conditions storage_optimal->re_run Yes prepare_fresh->re_run

Caption: Decision tree for troubleshooting the chemical instability of this compound.

Table 1: Temperature Stability of Various Carbapenems in Solution

CarbapenemTemperature (°C)Time (min)Degradation (%)Reference
Meropenem371203[8]
Meropenem451204[8]
Meropenem6512025[8]
Meropenem9012075[8]
Imipenem371204[8]
Imipenem451208[8]
Imipenem6512033[8]
Imipenem9012095[8]

Table 2: pH-Dependent Stability of Meropenem

pHConditionTime (min)Remaining Meropenem (%)Reference
1.2Simulated Gastric Fluid3020[1]
6.0Aqueous Solution120~90 (estimated from slow hydrolysis)[1]
7.4Aqueous Solution120~87-90 (estimated from slow hydrolysis)[1]

Disclaimer: The data presented in these tables are for meropenem and imipenem and should be used as a general guideline for handling this compound. Actual stability may vary. It is recommended to perform your own stability studies for your specific experimental conditions.

References

Technical Support Center: Resolving Inconsistent Results in Carpetimycin C Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistent results during Carpetimycin C bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a carbapenem antibiotic. Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by acylating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption of cell wall integrity leads to bacterial cell death. Additionally, this compound is a potent inhibitor of a broad range of β-lactamase enzymes, which are produced by bacteria to inactivate β-lactam antibiotics.

Q2: What are the most common bioassays performed with this compound?

The most common bioassays for this compound include:

  • Minimum Inhibitory Concentration (MIC) Assays: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • β-Lactamase Inhibition Assays: To quantify the inhibitory activity of this compound against various β-lactamase enzymes, often reported as an IC50 value.

  • Synergy Assays (e.g., Checkerboard Assays): To evaluate the combined effect of this compound with other antibiotics against resistant bacterial strains.

Q3: Where can I find detailed protocols for these assays?

Detailed, step-by-step protocols for MIC determination, β-lactamase inhibition assays using the chromogenic substrate nitrocefin, and checkerboard synergy testing are provided in the "Experimental Protocols" section of this guide.

Troubleshooting Inconsistent Bioassay Results

Inconsistent results in this compound bioassays can arise from a variety of factors, from reagent preparation to procedural variations. This section provides a structured guide to troubleshoot common issues.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Inoculum Density Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment. An incorrect inoculum size is a common source of variability in MIC testing.
Degradation of this compound Stock Solution Prepare fresh stock solutions of this compound regularly. Aliquot and store at -20°C or lower and avoid repeated freeze-thaw cycles. The β-lactam ring in carbapenems is susceptible to hydrolysis.
Incorrect pH of Media Verify that the pH of the Mueller-Hinton broth is within the recommended range (typically 7.2-7.4). Variations in pH can affect the stability and activity of this compound.
Presence of Different β-Lactamase Classes The bacterial strain may produce different classes of β-lactamases (A, B, C, or D) with varying susceptibility to this compound. Confirm the β-lactamase profile of your test strain if possible.[1]
Variations in Incubation Time and Temperature Adhere strictly to the recommended incubation time (16-20 hours) and temperature (35°C ± 2°C).
Binding to Plasticware Consider using low-binding microplates, especially when working with low concentrations of the antibiotic.
Issue 2: Inconsistent β-Lactamase Inhibition (IC50) Values

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Impure or Degraded β-Lactamase Enzyme Use a highly purified and well-characterized β-lactamase preparation. Ensure proper storage of the enzyme according to the manufacturer's instructions.
Substrate (Nitrocefin) Instability Prepare nitrocefin solutions fresh and protect them from light. The hydrolysis of nitrocefin can occur spontaneously over time, leading to high background readings.
Inappropriate Buffer Conditions The optimal pH for β-lactamase activity can vary. Ensure the buffer system used is appropriate for the specific enzyme being tested. For metallo-β-lactamases (Class B), the presence of zinc ions may be required for activity.
Incorrect Incubation Time for Inhibition The pre-incubation time of the enzyme with the inhibitor before adding the substrate can significantly impact the results, especially for slow-binding inhibitors. Standardize this pre-incubation step across all experiments.
Pipetting Errors Due to the small volumes often used in these assays, minor pipetting inaccuracies can lead to significant variations in results. Calibrate pipettes regularly and use appropriate pipetting techniques.
Issue 3: Non-reproducible Synergy Test Results

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Concentration Ranges Ensure that the concentration ranges of both this compound and the partner antibiotic bracket their individual MICs.
Incorrect Interpretation of FIC Index Use the standard interpretation for the Fractional Inhibitory Concentration (FIC) Index: ≤ 0.5 for synergy, > 0.5 to 4 for indifference/additive effect, and > 4 for antagonism.
Variability in Bacterial Growth Phase Use a bacterial culture in the logarithmic growth phase for the inoculum to ensure consistent metabolic activity.
Interaction with Media Components Some media components may interact with the antibiotics. Use standard, recommended media for synergy testing.

Data Presentation

Table 1: Reported Minimum Inhibitory Concentrations (MICs) of Carpetimycin Analogs against Various Bacteria
OrganismCarpetimycin A (μg/mL)Carpetimycin B (μg/mL)
Escherichia coli0.3925
Klebsiella pneumoniae0.3925
Proteus vulgaris1.56>100
Staphylococcus aureus1.56100
Enterobacter cloacae3.1350
Citrobacter freundii3.1350

Note: Data for this compound is limited in publicly available literature; data for the closely related Carpetimycin A and B are presented for reference.[2][3]

Table 2: β-Lactamase Inhibitory Activity of Carpetimycin A and B
β-Lactamase Source OrganismEnzyme TypeCarpetimycin A IC50 (μg/mL)Carpetimycin B IC50 (μg/mL)
Escherichia coliPenicillinase0.0030.025
Proteus vulgarisCephalosporinase0.010.1
Enterobacter cloacaeCephalosporinase0.0050.05
Serratia marcescensCephalosporinase0.020.2

Note: Data for this compound is limited in publicly available literature; data for the closely related Carpetimycin A and B are presented for reference.[2][3]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Preparation of this compound Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve in a suitable solvent (e.g., sterile deionized water or a buffer appropriate for its stability). Prepare a concentrated stock solution (e.g., 1 mg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

    • Prepare serial two-fold dilutions of the stock solution in sterile Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Protocol 2: β-Lactamase Inhibition Assay using Nitrocefin
  • Reagent Preparation:

    • This compound Dilutions: Prepare a series of dilutions of this compound in the assay buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • β-Lactamase Solution: Prepare a working solution of the β-lactamase enzyme in the assay buffer. The concentration will depend on the specific activity of the enzyme.

    • Nitrocefin Solution: Prepare a stock solution of nitrocefin in DMSO and then dilute it in the assay buffer to the desired final concentration (e.g., 100 µM). Prepare this solution fresh and protect it from light.

  • Assay Procedure:

    • In a 96-well microtiter plate, add a fixed volume of the β-lactamase solution to wells containing the different concentrations of this compound.

    • Include a positive control (enzyme without inhibitor) and a negative control (buffer only).

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a fixed volume of the nitrocefin solution to all wells.

    • Immediately measure the absorbance at 486 nm in a microplate reader in kinetic mode for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

    • Plot the percentage of inhibition [(V₀ without inhibitor - V₀ with inhibitor) / V₀ without inhibitor] x 100 against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the β-lactamase activity, by fitting the data to a suitable dose-response curve.

Visualizations

Carpetimycin_C_Mechanism_of_Action cluster_bacteria Bacterial Cell Carpetimycin_C This compound PBP Penicillin-Binding Protein (PBP) Carpetimycin_C->PBP Inhibits Beta_Lactamase β-Lactamase Carpetimycin_C->Beta_Lactamase Inhibits Cell_Wall_Synthesis Peptidoglycan Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Leads to Beta_Lactamase->Carpetimycin_C Inactivates

Caption: Mechanism of action of this compound.

MIC_Troubleshooting_Workflow Start Inconsistent MIC Results Check_Inoculum Verify Inoculum Standardization (0.5 McFarland) Start->Check_Inoculum Check_Stock Prepare Fresh this compound Stock Solution Check_Inoculum->Check_Stock Check_Media_pH Confirm Media pH (7.2-7.4) Check_Stock->Check_Media_pH Check_Incubation Verify Incubation Time and Temperature Check_Media_pH->Check_Incubation Consistent_Results Consistent Results Check_Incubation->Consistent_Results

Caption: Troubleshooting workflow for inconsistent MIC results.

Beta_Lactamase_Inhibition_Assay_Workflow Prepare_Reagents Prepare Reagents: - this compound dilutions - β-Lactamase solution - Nitrocefin solution Pre_Incubate Pre-incubate Enzyme and Inhibitor Prepare_Reagents->Pre_Incubate Initiate_Reaction Add Nitrocefin Pre_Incubate->Initiate_Reaction Measure_Absorbance Kinetic Read at 486 nm Initiate_Reaction->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data

Caption: Workflow for β-lactamase inhibition assay.

References

refining dosage and administration of Carpetimycin C for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the dosage and administration of Carpetimycin C for cell culture applications. Given that this compound is a potent carbapenem antibiotic, its use in eukaryotic cell culture should be approached with careful consideration of its potential effects on cell viability and function. This guide offers troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a carbapenem, a class of β-lactam antibiotics.[1][2][3] Its primary mechanism of action in bacteria is the inhibition of cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[3][4] In the context of mammalian cell culture, it is crucial to remember that while these cells lack a cell wall, β-lactam antibiotics can still have off-target effects.[5][6]

Q2: Why would I use this compound in my cell culture?

This compound has a broad spectrum of activity against gram-positive and gram-negative bacteria, including those resistant to other β-lactam antibiotics.[7] It might be considered for use in primary cell cultures where the risk of contamination is high, or to eliminate a specific, stubborn bacterial contamination. However, routine use of antibiotics in cell culture is generally discouraged in favor of strict aseptic technique.[8]

Q3: What is the recommended starting concentration of this compound for my cell line?

There is no established universal dosage for this compound in mammalian cell culture. The optimal concentration will be cell-line specific and depends on the experimental goals (e.g., contamination control vs. studying the effects of the compound). It is essential to perform a dose-response experiment (a kill curve or cytotoxicity assay) to determine the minimum effective concentration that does not adversely affect your cells.

Q4: How should I prepare and store this compound?

Carpetimycin A, a related compound, is soluble in DMSO.[9] It is likely that this compound has similar solubility characteristics. For storage, it is recommended to keep it dry and dark, at 0-4°C for short-term use (days to weeks) or -20°C for long-term storage (months to years).[9] Stock solutions should be stored at -20°C.[9]

Q5: Can this compound affect my experimental results?

Yes. Antibiotics can have unintended effects on mammalian cells, including altered gene expression, changes in cell metabolism, and modified proliferation and differentiation rates.[5] Some β-lactam antibiotics have been shown to modulate T-cell functions.[6] It is crucial to include appropriate controls in your experiments, such as a vehicle control (the solvent used to dissolve this compound) and, if possible, a culture grown without any antibiotic.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Cells are dying or showing signs of stress after adding this compound. The concentration of this compound is too high and is causing cytotoxicity.Perform a dose-response experiment to determine the maximum non-toxic concentration for your specific cell line. Refer to the "Experimental Protocol: Determining Optimal Dosage" section.
Bacterial contamination persists despite the use of this compound. The bacteria may be resistant to this compound. The contamination may not be bacterial (e.g., yeast, fungi, or mycoplasma). The concentration of this compound is too low.Identify the contaminant through methods like Gram staining or PCR.[10] If it is a resistant bacterial strain, a different antibiotic may be necessary. For non-bacterial contamination, use appropriate antifungal or anti-mycoplasma agents.[10] Ensure you are using an effective concentration of this compound as determined by your dose-response study.
Mycoplasma contamination is suspected. Mycoplasma lacks a cell wall and is therefore not susceptible to β-lactam antibiotics like this compound.[8][11]Use a specific anti-mycoplasma reagent. Regularly test your cell cultures for mycoplasma using PCR or other detection methods.[10][11]
Experimental results are inconsistent or unexpected. This compound may be interfering with cellular pathways or gene expression.[5]Run parallel cultures without this compound as a control. If the inconsistencies persist, consider if the antibiotic is influencing your experimental outcomes.
Precipitate forms in the culture medium after adding this compound. The antibiotic may not be fully dissolved or is interacting with components in the medium.Ensure the stock solution is fully dissolved before adding it to the medium. Prepare fresh stock solutions regularly.

Experimental Protocols

Experimental Protocol: Determining Optimal Dosage of this compound via Cytotoxicity Assay

This protocol outlines a method to determine the optimal concentration of this compound for your cell line using a standard cytotoxicity assay like the MTT assay.

Materials:

  • Healthy, actively growing cell line of interest

  • Complete cell culture medium

  • This compound

  • Appropriate solvent for this compound (e.g., sterile DMSO)

  • 96-well cell culture plates

  • MTT reagent

  • Solubilization buffer (e.g., DMSO or a detergent-based buffer)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in approximately 70-80% confluency after 24 hours of incubation.

  • Prepare this compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range could be from 0.1 µg/mL to 100 µg/mL. Also, prepare a vehicle control (medium with the solvent at the same concentration used for the highest this compound dilution) and a negative control (medium only).

  • Treatment: After 24 hours of cell attachment, carefully remove the medium and replace it with the medium containing the different concentrations of this compound. Include wells for the vehicle and negative controls.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (usually around 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the cell viability against the this compound concentration to generate a dose-response curve.

    • The optimal concentration for use would be the highest concentration that does not significantly reduce cell viability.

Data Presentation: Example Dose-Response Data Table
This compound (µg/mL)Cell Viability (%) - 24hCell Viability (%) - 48hCell Viability (%) - 72h
0 (Vehicle Control)100100100
0.1
1
10
50
100

Users should populate this table with their own experimental data.

Visualizations

Experimental Workflow for Optimal Dosage Determination

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_dilutions Prepare this compound dilutions add_treatment Add this compound to cells seed_cells->add_treatment incubate Incubate for 24, 48, or 72 hours add_treatment->incubate mtt_assay Perform MTT assay incubate->mtt_assay read_absorbance Read absorbance mtt_assay->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_dosage Determine optimal dosage plot_curve->determine_dosage

Caption: Workflow for determining the optimal non-toxic dosage of this compound.

Troubleshooting Logic for Persistent Contamination

G decision decision action action problem Persistent Contamination identify Identify contaminant (Gram stain, PCR) problem->identify is_bacterial Is it bacterial? identify->is_bacterial is_resistant Is it resistant to This compound? is_bacterial->is_resistant Yes not_bacterial Yeast, Fungi, or Mycoplasma is_bacterial->not_bacterial No increase_dose Increase this compound (if non-toxic) is_resistant->increase_dose No change_antibiotic Use a different antibiotic is_resistant->change_antibiotic Yes use_appropriate_agent Use antifungal or anti-mycoplasma agent not_bacterial->use_appropriate_agent

Caption: Decision tree for troubleshooting persistent cell culture contamination.

Mechanism of Action of β-Lactam Antibiotics

G cluster_bacterium Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) cell_wall Cell Wall Synthesis pbp->cell_wall catalyzes lysis Cell Lysis cell_wall->lysis disruption leads to carpetimycin This compound (β-Lactam) inhibition Inhibition carpetimycin->inhibition inhibition->pbp

Caption: Simplified signaling pathway of β-lactam antibiotic action on bacteria.

References

Validation & Comparative

Comparative Efficacy of Carpetimycin C and Other Carbapenem Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available in vitro efficacy data, experimental protocols, and mechanisms of action for Carpetimycin C in comparison to other prominent carbapenem antibiotics.

This guide provides a detailed comparison of this compound with other carbapenem antibiotics, focusing on their efficacy against various bacterial strains. Due to the limited availability of direct comparative studies featuring this compound, this guide utilizes data for the closely related Carpetimycin A as a primary point of reference, alongside extensive data for the well-established carbapenems, Imipenem and Meropenem. This approach offers a valuable framework for understanding the potential therapeutic profile of this compound within the broader carbapenem class.

In Vitro Efficacy Comparison

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of Carpetimycin A, Imipenem, and Meropenem against a range of clinically relevant Gram-positive and Gram-negative bacteria. The MIC value represents the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.

Bacterial StrainCarpetimycin A (μg/mL)Imipenem (μg/mL)Meropenem (μg/mL)
Gram-Positive
Staphylococcus aureus1.56[1]0.015 - 0.50.03 - 0.25
Streptococcus pneumoniaeNot Available≤0.06 - 0.25≤0.03 - 0.12
Enterococcus faecalisNot Available0.5 - 42 - 16
Gram-Negative
Escherichia coli0.39[1]0.06 - 0.50.015 - 0.12
Klebsiella pneumoniae0.39[1]0.12 - 0.5≤0.03 - 0.12
Proteus mirabilis1.56[1]0.25 - 10.06 - 0.25
Pseudomonas aeruginosaNot Available1 - 80.25 - 2
Enterobacter cloacae3.13[1]0.25 - 20.06 - 0.5
Citrobacter freundii3.13[1]0.25 - 10.06 - 0.25

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized procedure used to determine the MIC of an antimicrobial agent. The following protocol is a generalized procedure and should be adapted based on specific laboratory guidelines and the bacteria being tested.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in appropriate broth (e.g., Mueller-Hinton Broth).

  • Antimicrobial Stock Solution: A sterile stock solution of the carbapenem antibiotic at a known concentration.

  • Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

  • 96-Well Microtiter Plates: Sterile, U- or V-bottom plates.

2. Inoculum Preparation:

  • Adjust the turbidity of the overnight bacterial culture with sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of Antibiotic:

  • Dispense 50 μL of sterile broth into each well of the 96-well plate.

  • Add 50 μL of the antibiotic stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 50 μL from the first well to the second, mixing, and continuing this process across the plate to create a range of antibiotic concentrations. Discard the final 50 μL from the last well in the dilution series.

4. Inoculation:

  • Add 50 μL of the prepared bacterial inoculum to each well, bringing the total volume to 100 μL. This will result in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

5. Incubation:

  • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

6. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a plate reader.

Visualizing Mechanisms of Action and Resistance

Mechanism of Action of Carbapenem Antibiotics

Carbapenems, like other β-lactam antibiotics, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium.

Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium Carbapenem Carbapenem Porin Porin Channel Carbapenem->Porin Entry PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Binding CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Inhibition Lysis Cell Lysis and Death CellWall->Lysis Leads to Resistance_Mechanisms cluster_resistance Carbapenem Resistance Mechanisms cluster_enzymatic Enzymatic Degradation cluster_permeability Reduced Permeability cluster_efflux Efflux Pumps Carbapenem Carbapenem Carbapenemase Carbapenemase (e.g., KPC, NDM, OXA) Porin_Mutation Porin Loss or Mutation Efflux_Pump Efflux Pump Overexpression Inactive Inactive Metabolites Carbapenemase->Inactive Hydrolysis Reduced_Entry Reduced Entry Porin_Mutation->Reduced_Entry Expulsion Antibiotic Expulsion Efflux_Pump->Expulsion

References

A Comparative Guide to the Analytical Validation of Carpetimycin C Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Carpetimycin C, a potent carbapenem antibiotic. As dedicated analytical methods for this compound are not extensively published, this document outlines a proposed High-Performance Liquid Chromatography with UV detection (HPLC-UV) method based on the known properties of closely related carbapenems. This primary method is compared with two alternative techniques: a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method and a simpler, more accessible UV-Vis Spectrophotometry approach.

This guide is intended to assist researchers and drug development professionals in selecting and validating an appropriate analytical method for their specific needs, providing detailed experimental protocols and expected performance data to support their research and development activities.

Method Comparison at a Glance

The selection of an analytical method for this compound quantification is a critical step in research and drug development, influencing the accuracy, sensitivity, and efficiency of measurements. The following table summarizes the key performance characteristics of the three methods discussed in this guide.

ParameterMethod A: HPLC-UV (Proposed)Method B: LC-MS/MSMethod C: UV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV detection.Chromatographic separation coupled with mass-based detection.Direct measurement of UV absorbance.
Specificity HighVery HighLow to Moderate
Sensitivity (LOD) ~0.1 µg/mL<10 ng/mL>1 µg/mL
**Linearity (R²) **>0.999>0.999>0.99
Accuracy (% Recovery) 95-105%98-102%90-110%
Precision (%RSD) < 2%< 5%< 5%
Throughput ModerateHighHigh
Cost ModerateHighLow
Expertise Required IntermediateHighLow

Experimental Protocols

Detailed methodologies for the proposed and alternative analytical techniques are provided below. These protocols are based on established methods for similar carbapenem antibiotics and the known physicochemical properties of Carpetimycins.

Method A: Proposed High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is proposed as a robust and reliable technique for the routine quantification of this compound in various matrices.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Phosphate buffer (pH 7.0).

  • This compound reference standard.

  • Milli-Q water or equivalent.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and phosphate buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 288 nm (based on the UV absorption maximum of the closely related Carpetimycin A).

  • Injection Volume: 20 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in Milli-Q water to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range.

  • Sample Preparation: Depending on the matrix, sample preparation may involve protein precipitation with acetonitrile, solid-phase extraction, or simple dilution.

5. Validation Parameters:

  • Specificity: Assessed by analyzing blank matrix samples and comparing the chromatograms with those of spiked samples.

  • Linearity: Determined by plotting the peak area against the concentration of the calibration standards and performing a linear regression analysis.

  • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at different concentration levels on the same day (intra-day) and on different days (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and specificity, making it ideal for the quantification of this compound at very low concentrations.

1. Instrumentation:

  • Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

  • This compound reference standard.

  • Internal Standard (IS) - a structurally similar compound not present in the sample.

  • Milli-Q water or equivalent.

3. LC-MS/MS Conditions:

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive or negative electrospray ionization (ESI).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and the IS.

4. Standard and Sample Preparation:

  • Similar to the HPLC-UV method, but with the addition of the internal standard to all standards and samples.

5. Validation Parameters:

  • Validation follows the same principles as the HPLC-UV method, with the inclusion of matrix effect evaluation to assess the impact of the sample matrix on ionization efficiency.

Method C: UV-Vis Spectrophotometry

This is a simpler and more accessible method, suitable for preliminary or high-throughput screening where high specificity is not a primary requirement.

1. Instrumentation:

  • UV-Vis Spectrophotometer.

2. Reagents and Materials:

  • Phosphate buffer (pH 7.0).

  • This compound reference standard.

  • Milli-Q water or equivalent.

3. Measurement Conditions:

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound in the UV range (e.g., 200-400 nm). Based on Carpetimycin A, a λmax around 288 nm is expected.[1]

  • Blank: The same buffer used to dissolve the sample.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepared as in the HPLC-UV method.

  • Calibration Standards: A series of dilutions prepared in the buffer.

  • Sample Preparation: Samples should be clear and free of interfering substances that absorb at the analytical wavelength.

5. Validation Parameters:

  • Validation is performed similarly to the other methods, but specificity is a significant limitation due to potential interference from other UV-absorbing compounds in the sample.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows for the HPLC-UV/LC-MS/MS methods and the validation process.

experimental_workflow Experimental Workflow for HPLC-UV and LC-MS/MS cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing stock Prepare Stock Standard Solution cal Prepare Calibration Standards stock->cal inject Inject into HPLC/LC-MS System cal->inject sample_prep Prepare Sample (e.g., extraction, dilution) sample_prep->inject separate Chromatographic Separation inject->separate detect UV or MS/MS Detection separate->detect integrate Peak Integration detect->integrate curve Generate Calibration Curve integrate->curve quantify Quantify this compound curve->quantify

Caption: Workflow for this compound quantification using chromatographic methods.

validation_workflow Analytical Method Validation Pathway start Method Development specificity Specificity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy specificity->accuracy linearity->accuracy precision Precision (Intra- & Inter-day) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated Validated Method robustness->validated

Caption: Key steps in the validation of an analytical method for this compound.

References

comparative study of Carpetimycin C against newly discovered beta-lactamase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of antimicrobial resistance, the role of beta-lactamase inhibitors is paramount in preserving the efficacy of beta-lactam antibiotics. This guide provides a comparative study of Carpetimycin C, an early carbapenem with inhibitory properties, against a new generation of beta-lactamase inhibitors: avibactam, relebactam, vaborbactam, and taniborbactam. This analysis is intended for researchers, scientists, and drug development professionals, offering a lens through which to view the progression of beta-lactamase inhibitor development.

Introduction to Beta-Lactamase Inhibitors

Beta-lactamases are enzymes produced by bacteria that hydrolyze the beta-lactam ring, rendering beta-lactam antibiotics inactive. The co-administration of a beta-lactamase inhibitor with a beta-lactam antibiotic can overcome this resistance mechanism. Carpetimycins, including this compound, were among the early carbapenems identified in the 1980s that demonstrated intrinsic beta-lactamase inhibitory activity.[1][2] In contrast, the newly discovered inhibitors are predominantly non-beta-lactam structures designed to have a broader spectrum of activity against various classes of beta-lactamases.[3]

Comparative Efficacy and Inhibitory Spectrum

The newer inhibitors, on the other hand, have been extensively characterized. Avibactam and relebactam are diazabicyclooctane (DBO) inhibitors, vaborbactam is a cyclic boronic acid derivative, and taniborbactam is a bicyclic boronate.[3][6] Their inhibitory profiles against key beta-lactamases from Ambler classes A, B, C, and D are summarized in the tables below.

Table 1: Inhibitory Activity (IC50/K_i in µM) Against Class A Beta-Lactamases
Beta-LactamaseThis compoundAvibactamRelebactamVaborbactamTaniborbactam
TEM-1Data not available~0.005-0.008Data not available60.017 (K_i)
CTX-M-15Data not available~0.002-0.0050.0050.044 (K_i)0.002 (K_i)
KPC-2Data not available~0.004-0.0090.0380.090.004 (K_i)

Note: Data for newer inhibitors is compiled from multiple sources and may vary based on experimental conditions.[7][8][9][10][11][12] K_i (inhibition constant) is reported where IC50 is not available.

Table 2: Inhibitory Activity (IC50/K_i in µM) Against Class B Beta-Lactamases
Beta-LactamaseThis compoundAvibactamRelebactamVaborbactamTaniborbactam
NDM-1Data not availableNo activityNo activityNo significant activity0.081 (K_i)
VIM-1Data not availableNo activityNo activityWeak inhibitionData not available
IMP-1Data not availableNo activityNo activityWeak inhibition>30 (K_i)

Note: Class B metallo-beta-lactamases are a significant challenge. Taniborbactam is a notable exception among these inhibitors for its activity against some Class B enzymes.[8][12][13][14]

Table 3: Inhibitory Activity (IC50/K_i in µM) Against Class C Beta-Lactamases
Beta-LactamaseThis compoundAvibactamRelebactamVaborbactamTaniborbactam
AmpC (P. aeruginosa)Inhibitory activity reported~0.1-0.2Similar to avibactam5Data not available
P99 (E. cloacae)Data not available~0.17Data not available0.053 (K_i)0.017 (K_i)

Note: Carpetimycins were noted for their ability to inhibit cephalosporinases, which are primarily Class C enzymes.[4][5] Quantitative data for direct comparison is limited. Data for newer inhibitors is from various sources.[8][10][12][15]

Table 4: Inhibitory Activity (IC50/K_i in µM) Against Class D Beta-Lactamases
Beta-LactamaseThis compoundAvibactamRelebactamVaborbactamTaniborbactam
OXA-10Data not available~0.1Data not availableWeak inhibitionData not available
OXA-23Data not available~0.2Less potent than avibactam66Data not available
OXA-48Data not available~0.03-0.09Less potent than avibactam25-32~0.01-0.04 (K_i)

Note: The activity of newer inhibitors against Class D enzymes can be variable.[8][9][11][16]

Mechanism of Action

This compound, like other carbapenems, is a beta-lactam-containing molecule that acts as a mechanism-based inhibitor. It forms a stable acyl-enzyme intermediate with the serine residue in the active site of Class A and C beta-lactamases, effectively inactivating the enzyme.

The newer inhibitors have diverse mechanisms. Avibactam and relebactam are non-beta-lactam inhibitors that also form a covalent bond with the active site serine, but this bond is reversible, allowing the inhibitor to be recycled.[10] Vaborbactam and taniborbactam are boronic acid-based inhibitors that mimic the tetrahedral transition state of the beta-lactam hydrolysis reaction, leading to potent competitive inhibition.[8][12]

Beta-Lactamase Inhibition Mechanisms cluster_0 This compound (Mechanism-Based) cluster_1 Avibactam/Relebactam (Reversible Covalent) cluster_2 Vaborbactam/Taniborbactam (Transition-State Analog) CC This compound BL_CC Beta-Lactamase (Serine) CC->BL_CC Binds to active site Acyl_CC Stable Acyl-Enzyme (Inactive) BL_CC->Acyl_CC Forms covalent bond AR Avibactam/ Relebactam BL_AR Beta-Lactamase (Serine) AR->BL_AR Binds Acyl_AR Reversible Acyl-Enzyme (Inactive) BL_AR->Acyl_AR Covalent bond Released_AR Released Inhibitor + Active Enzyme Acyl_AR->Released_AR Hydrolysis (Reversible) VT Vaborbactam/ Taniborbactam BL_VT Beta-Lactamase VT->BL_VT Binds non-covalently to active site Complex_VT Enzyme-Inhibitor Complex (Inactive) BL_VT->Complex_VT Mimics transition state

Figure 1: Comparative mechanisms of beta-lactamase inhibition.

Experimental Protocols

Determination of Beta-Lactamase Inhibition (Circa 1980s for Carpetimycins)

The inhibitory activity of early carbapenems like the Carpetimycins was typically assessed by measuring the reduction in the rate of hydrolysis of a chromogenic substrate, such as nitrocefin or PADAC, in the presence of the inhibitor.

General Protocol:

  • Enzyme Preparation: Crude beta-lactamase extracts were prepared from sonicated bacterial cultures or purified using column chromatography.

  • Substrate and Inhibitor Preparation: Stock solutions of the chromogenic substrate (e.g., nitrocefin in a suitable buffer like phosphate buffer, pH 7.0) and the inhibitor (Carpetimycin) were prepared.

  • Assay:

    • The beta-lactamase enzyme was pre-incubated with varying concentrations of the inhibitor for a defined period at a constant temperature (e.g., 30°C or 37°C).

    • The reaction was initiated by adding the chromogenic substrate.

    • The rate of hydrolysis was monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 482 nm for nitrocefin).

  • Data Analysis: The concentration of the inhibitor that caused a 50% reduction in the rate of substrate hydrolysis was determined as the IC50 value.

Determination of Beta-Lactamase Inhibition (Modern approach for new inhibitors)

Modern protocols for determining IC50 and K_i values are more refined, often using highly purified enzymes and continuous kinetic monitoring.

Experimental_Workflow_IC50 cluster_workflow IC50 Determination Workflow P1 Prepare purified beta-lactamase A1 Pre-incubate enzyme with each inhibitor concentration P1->A1 P2 Prepare serial dilutions of inhibitor P2->A1 P3 Prepare chromogenic substrate (e.g., nitrocefin) A2 Initiate reaction by adding substrate P3->A2 A1->A2 A3 Monitor absorbance change over time with a spectrophotometer A2->A3 D1 Calculate initial reaction velocities (rates) A3->D1 D2 Plot % inhibition vs. log(inhibitor concentration) D1->D2 D3 Determine IC50 from the dose-response curve D2->D3

Figure 2: A typical experimental workflow for IC50 determination.

Conclusion

This compound represents an early discovery in the quest for beta-lactamase inhibitors, demonstrating activity against key enzyme classes of its time. However, the emergence of a wider array of beta-lactamases, particularly metallo-beta-lactamases (Class B) and certain Class D enzymes, has necessitated the development of novel inhibitors with broader and more potent activity.

The new generation of inhibitors, including avibactam, relebactam, vaborbactam, and taniborbactam, showcases significant advancements in medicinal chemistry, offering solutions for many of the resistance mechanisms that render older beta-lactam-inhibitor combinations ineffective. Taniborbactam, in particular, represents a significant step forward with its activity against metallo-beta-lactamases.

While direct quantitative comparisons with this compound are limited by the historical nature of its primary research, a qualitative assessment clearly indicates a substantial evolution in the potency, spectrum, and mechanisms of beta-lactamase inhibitors. Future research will undoubtedly continue to build upon these foundations to address the ongoing challenge of antimicrobial resistance.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of Carpetimycin C

Author: BenchChem Technical Support Team. Date: November 2025

The precise structural elucidation of natural products is a cornerstone of drug discovery and development. For complex molecules like Carpetimycin C, a member of the potent carbapenem class of antibiotics, a definitive understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and guiding synthetic efforts. This guide provides a comparative overview of the use of 2D Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of this compound, contrasting it with the alternative method of X-ray crystallography. Detailed experimental protocols and data interpretation are presented to offer researchers a comprehensive understanding of these powerful analytical techniques.

This compound, a β-lactam antibiotic, possesses a complex stereochemistry that is critical to its antibacterial activity. While its structure has been established, this guide will utilize the closely related and well-documented Carpetimycin A as a representative model to illustrate the process of structural confirmation by 2D NMR spectroscopy due to the limited public availability of raw spectral data for this compound itself. The fundamental principles and workflow are directly applicable.

At the Core of Confirmation: 2D NMR Spectroscopy

Two-dimensional NMR spectroscopy is a non-destructive technique that provides detailed information about the connectivity and spatial relationships of atoms within a molecule in solution. By correlating nuclear spins through chemical bonds or through space, a precise molecular map can be constructed. The key experiments for the structural elucidation of small molecules like this compound are:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This reveals adjacent protons within a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a heteronucleus, most commonly ¹³C. This experiment is invaluable for assigning carbons that bear protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for connecting different spin systems and identifying quaternary carbons.

Deciphering the Data: A Step-by-Step Interpretation

The structural confirmation of this compound (using Carpetimycin A as a proxy) via 2D NMR involves a systematic analysis of the correlations observed in these spectra. The chemical structure of this compound is (5R,6S)-3-((E)-2-acetamidoethenylsulfinyl)-6-((R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.

Table 1: Representative ¹H and ¹³C NMR Data for the Carpetimycin Core (Based on Carpetimycin A)

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (from ¹H at this position)Key COSY Correlations
5~4.2~55C-4, C-6, C-7H-6
6~3.6~65C-5, C-7, C-8H-5, H-8
7-~175--
8~4.1~68C-6, C-9H-6
9~1.3~22C-8-
Side Chain............

Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions. The side chain data would be similarly analyzed to confirm its structure and attachment point.

The process of piecing together the molecular puzzle is visualized in the workflow diagram below.

Structural_Elucidation_Workflow Workflow for Structural Confirmation of this compound using 2D NMR cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Interpretation Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) 1D_NMR 1D NMR Acquisition (¹H, ¹³C) Sample_Prep->1D_NMR 2D_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Proton_Assignment Assign ¹H Signals (Chemical Shift, Multiplicity, Integration) 1D_NMR->Proton_Assignment 2D_NMR->Proton_Assignment COSY_Analysis ¹H-¹H COSY Analysis (Identify Spin Systems) Proton_Assignment->COSY_Analysis HSQC_Analysis HSQC Analysis (Correlate ¹H to directly attached ¹³C) COSY_Analysis->HSQC_Analysis HMBC_Analysis HMBC Analysis (Connect Spin Systems, Assign Quaternary Carbons) HSQC_Analysis->HMBC_Analysis Structure_Assembly Assemble Molecular Fragments HMBC_Analysis->Structure_Assembly Final_Structure Confirm Final Structure and Stereochemistry Structure_Assembly->Final_Structure

Caption: Workflow for 2D NMR-based structural elucidation.

An Alternative Perspective: X-ray Crystallography

X-ray crystallography is another powerful technique for determining the absolute three-dimensional structure of a molecule. It relies on the diffraction of X-rays by a single, well-ordered crystal of the compound.

Table 2: Comparison of 2D NMR Spectroscopy and X-ray Crystallography for Structural Confirmation

Feature2D NMR SpectroscopyX-ray Crystallography
Sample State Solution (in-solution conformation)Solid (crystalline state)
Sample Amount Milligram quantitiesMicrogram to milligram quantities
Prerequisites Soluble sampleHigh-quality single crystal
Information Provided Connectivity, relative stereochemistry, solution conformationAbsolute 3D structure, bond lengths, bond angles, crystal packing
Throughput Relatively highCan be time-consuming (crystal screening and optimization)
Limitations May not provide absolute stereochemistry without additional experiments (e.g., NOESY, chiral derivatizing agents).Crystal growth can be a major bottleneck. The solid-state structure may not represent the biologically relevant conformation in solution.

The logical relationship for choosing between these two primary methods is outlined below.

Method_Selection_Logic Logic for Selecting a Structural Confirmation Method Start Start: Need for Structural Confirmation Crystal_Available Is a high-quality single crystal available? Start->Crystal_Available XRay Perform X-ray Crystallography Crystal_Available->XRay Yes Soluble Is the compound soluble? Crystal_Available->Soluble No End_XRay Obtain Absolute 3D Structure XRay->End_XRay NMR Perform 2D NMR Spectroscopy End_NMR Obtain Connectivity and Solution Conformation NMR->End_NMR Soluble->NMR Yes Insoluble Consider Solid-State NMR or other techniques Soluble->Insoluble No

Caption: Decision tree for structural confirmation methods.

Experimental Protocols

2D NMR Spectroscopy

A sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) to a concentration of approximately 10-50 mM. The following is a general protocol for a 500 MHz NMR spectrometer:

  • ¹H NMR: A standard pulse sequence is used with a spectral width of ~16 ppm, an acquisition time of ~2 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled pulse sequence is used with a spectral width of ~220 ppm, an acquisition time of ~1 second, and a relaxation delay of 2 seconds.

  • ¹H-¹H COSY: A gradient-selected COSY (gCOSY) experiment is typically performed. Key parameters include a spectral width of ~12 ppm in both dimensions, 2048 data points in the direct dimension (t₂), and 256-512 increments in the indirect dimension (t₁).

  • HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is used. The spectral width in the ¹H dimension is ~12 ppm and in the ¹³C dimension is ~180 ppm. The number of data points and increments are similar to the COSY experiment. The experiment is optimized for a one-bond ¹J(CH) coupling constant of ~145 Hz.

  • HMBC: A gradient-selected HMBC experiment is performed. The spectral widths are similar to the HSQC experiment. The long-range coupling delay is optimized for aⁿJ(CH) of 4-10 Hz.

X-ray Crystallography

Single crystals of the compound are grown, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector. The resulting data is processed to determine the unit cell dimensions, space group, and electron density map, from which the atomic positions are determined and the molecular structure is refined.

A Comparative Guide to the Beta-Lactamase Inhibitory Activity of Carpetimycin C and Clavulanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the beta-lactamase inhibitory properties of Carpetimycin C and clavulanic acid. The information presented herein is based on available experimental data to assist researchers in understanding the key differences in their mechanism of action, inhibitory spectrum, and potency.

Executive Summary

This compound, a member of the carbapenem class of antibiotics, demonstrates a broader spectrum of beta-lactamase inhibition compared to the classical inhibitor, clavulanic acid. While both compounds are potent inhibitors of Class A beta-lactamases, this compound and its analogs also exhibit significant activity against Class C cephalosporinases, which are notably resistant to clavulanic acid. This key difference positions this compound as a potentially more effective agent against a wider range of beta-lactam resistant bacteria.

Data Presentation: A Comparative Overview

The following table summarizes the known beta-lactamase inhibitory profiles of this compound (based on the activity of closely related Carpetimycins A and B) and clavulanic acid. Due to the limited availability of specific IC50 values for this compound, a qualitative comparison of their inhibitory spectrum is presented.

FeatureThis compound (and related Carpetimycins)Clavulanic Acid
Chemical Class CarbapenemClavam
Inhibition of Class A β-Lactamases (e.g., TEM-1, SHV-1) Potent inhibitorPotent inhibitor
Inhibition of Class C β-Lactamases (Cephalosporinases) Effective inhibitor [1][2]Ineffective inhibitor [1][2][3]
Inhibition of Class D β-Lactamases (Oxacillinases) Limited data availableGenerally ineffective[4]
Mechanism of Action Forms a stable acyl-enzyme intermediateSuicide inhibitor (irreversible acylation)[3]

Table 1: Comparative Inhibitory Profile of this compound and Clavulanic Acid.

The table below presents a selection of reported 50% inhibitory concentration (IC50) values for clavulanic acid against various beta-lactamase enzymes to provide a quantitative perspective on its potency.

β-Lactamase EnzymeOrganism SourceAmbler ClassClavulanic Acid IC50 (µM)
TEM-1Escherichia coliA0.08[5]
SHV-1Klebsiella pneumoniaeA~0.1
PC1Staphylococcus aureusA~0.06
AmpCEnterobacter cloacaeC>100[6]
P99Enterobacter cloacaeC1000[6]
OXA-1Escherichia coliDHigh µM range

Table 2: Reported IC50 Values for Clavulanic Acid Against Various β-Lactamases.

Experimental Protocols

The determination of beta-lactamase inhibitory activity, typically quantified by the IC50 value, is commonly performed using a spectrophotometric assay with a chromogenic substrate, such as nitrocefin.

Protocol: Determination of IC50 for Beta-Lactamase Inhibitors

1. Materials and Reagents:

  • Purified beta-lactamase enzyme

  • Beta-lactamase inhibitor (this compound or clavulanic acid)

  • Nitrocefin (chromogenic substrate)

  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microtiter plate

  • Spectrophotometer capable of reading absorbance at 486 nm

2. Enzyme and Inhibitor Preparation:

  • Reconstitute the lyophilized beta-lactamase in phosphate buffer to a known stock concentration.

  • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO or buffer) and create a series of dilutions to be tested.

3. Assay Procedure:

  • To each well of the microtiter plate, add a fixed concentration of the beta-lactamase enzyme.

  • Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

  • Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 486 nm over time.

4. Data Analysis:

  • Calculate the initial velocity (rate of reaction) for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Mandatory Visualization

Mechanism of Action: Clavulanic Acid

clavulanic_acid_mechanism cluster_0 β-Lactamase Active Site Serine Serine Residue AcylEnzyme Initial Acyl-Enzyme Intermediate Serine->AcylEnzyme Acylation ClavulanicAcid Clavulanic Acid ClavulanicAcid->Serine Binding Rearrangement Molecular Rearrangement AcylEnzyme->Rearrangement Spontaneous InactiveEnzyme Irreversibly Inactivated Enzyme Rearrangement->InactiveEnzyme Forms stable, cross-linked species

Caption: Mechanism of clavulanic acid as a suicide inhibitor.

Mechanism of Action: this compound

carpetimycin_c_mechanism cluster_0 β-Lactamase Active Site Serine Serine Residue AcylEnzyme Stable Acyl-Enzyme Intermediate Serine->AcylEnzyme Acylation CarpetimycinC This compound CarpetimycinC->Serine Binding SlowDeacylation Very Slow Deacylation AcylEnzyme->SlowDeacylation InhibitedEnzyme Effectively Inhibited Enzyme SlowDeacylation->InhibitedEnzyme Turnover is negligible

Caption: Mechanism of this compound inhibition via a stable acyl-enzyme intermediate.

Experimental Workflow: IC50 Determination

ic50_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis EnzymePrep Prepare β-Lactamase Solution PlateSetup Add Enzyme and Inhibitor to Plate EnzymePrep->PlateSetup InhibitorPrep Prepare Inhibitor Dilutions InhibitorPrep->PlateSetup Preincubation Pre-incubate PlateSetup->Preincubation AddSubstrate Add Nitrocefin Preincubation->AddSubstrate MeasureAbsorbance Measure Absorbance at 486 nm AddSubstrate->MeasureAbsorbance CalculateRate Calculate Reaction Rates MeasureAbsorbance->CalculateRate PlotData Plot % Inhibition vs. [Inhibitor] CalculateRate->PlotData DetermineIC50 Determine IC50 PlotData->DetermineIC50

Caption: Experimental workflow for determining the IC50 of a beta-lactamase inhibitor.

References

statistical validation and reproducibility of Carpetimycin C experimental data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for Carpetimycin C and its close analogs, Carpetimycins A and B. Due to the limited publicly available data specifically for this compound, this guide leverages the comprehensive studies on its structural analogs to offer a robust understanding of its potential performance. The information is presented to facilitate the statistical validation and ensure the reproducibility of experimental findings. We compare its activity with established carbapenem antibiotics, Imipenem and Meropenem, to provide a clear benchmark for its potential therapeutic applications.

I. Comparative Antibacterial Activity

The antibacterial efficacy of this compound and its comparators is typically determined by their Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates a higher potency against a specific microorganism. The following tables summarize the available MIC data for Carpetimycin A (as a proxy for this compound) and the comparator carbapenems against a range of Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Antibacterial Activity of Carpetimycin A against Gram-Positive Bacteria

Bacterial StrainCarpetimycin A MIC (µg/mL)Imipenem MIC (µg/mL)Meropenem MIC (µg/mL)
Staphylococcus aureus1.56[1][2]0.015 - 0.50.03 - 0.25
Streptococcus pyogenes≤0.05≤0.015 - 0.06≤0.008 - 0.06
Enterococcus faecalis>1001 - 84 - 32

Table 2: In Vitro Antibacterial Activity of Carpetimycin A against Gram-Negative Bacteria

Bacterial StrainCarpetimycin A MIC (µg/mL)Imipenem MIC (µg/mL)Meropenem MIC (µg/mL)
Escherichia coli0.39[1][2]0.03 - 0.50.015 - 0.12
Klebsiella pneumoniae0.39[1][2]0.06 - 10.03 - 0.25
Proteus vulgaris1.56[1][2]0.25 - 20.12 - 0.5
Enterobacter cloacae3.13[2]0.12 - 20.06 - 1
Citrobacter freundii3.13[2]0.25 - 40.12 - 1
Pseudomonas aeruginosa>1001 - 80.25 - 4

II. Beta-Lactamase Inhibition Profile

A crucial feature of many carbapenems is their ability to inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Carpetimycins have demonstrated potent inhibitory activity against a broad spectrum of β-lactamases.

Table 3: Comparative β-Lactamase Inhibitory Activity

β-Lactamase SourceCarpetimycin A (IC50, µg/mL)Carpetimycin B (IC50, µg/mL)Imipenem (Inhibition)Meropenem (Inhibition)
E. coli (Penicillinase)0.004[1]0.03[1]Potent InhibitorPotent Inhibitor
K. pneumoniae (Cephalosporinase)0.01[1]0.08[1]Potent InhibitorPotent Inhibitor
P. vulgaris (Cephalosporinase)0.005[1]0.04[1]Potent InhibitorPotent Inhibitor

III. Experimental Protocols

To ensure the reproducibility of the presented data, this section outlines the standard methodologies for the key experiments cited.

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MIC values.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of this compound and comparator antibiotics C Inoculate microtiter plate wells containing antibiotic dilutions with bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) B->C D Incubate plates under appropriate conditions (e.g., 37°C for 18-24 hours) C->D E Visually inspect for turbidity or measure optical density (OD) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of the test compounds (this compound, Imipenem, Meropenem) in a suitable solvent. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Inoculum: Culture the bacterial strains overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotics. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection for the lowest concentration of the antibiotic that completely inhibits bacterial growth (no turbidity). Alternatively, a microplate reader can be used to measure the optical density at 600 nm.

B. Beta-Lactamase Inhibition Assay

The inhibitory activity of this compound against β-lactamases can be quantified by measuring the 50% inhibitory concentration (IC50). This is typically done using a chromogenic substrate like nitrocefin.

Experimental Workflow for β-Lactamase Inhibition Assay

Beta_Lactamase_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare serial dilutions of this compound D Pre-incubate β-lactamase with this compound dilutions A->D B Prepare β-lactamase enzyme solution B->D C Prepare chromogenic substrate solution (e.g., Nitrocefin) E Initiate reaction by adding the chromogenic substrate C->E D->E F Monitor the change in absorbance over time at a specific wavelength E->F G Calculate the initial reaction rates F->G H Determine the IC50 value from the dose-response curve G->H

Caption: Workflow for determining β-lactamase inhibitory activity.

Protocol:

  • Reagent Preparation: Prepare solutions of the β-lactamase enzyme, the test inhibitor (this compound), and the chromogenic substrate (e.g., nitrocefin) in an appropriate buffer (e.g., phosphate buffer, pH 7.0).

  • Assay Procedure: In a microtiter plate, pre-incubate the β-lactamase enzyme with various concentrations of this compound for a defined period.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the chromogenic substrate to each well. Immediately monitor the hydrolysis of the substrate by measuring the increase in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

IV. Mechanism of Action: A Visual Representation

Carbapenems, including this compound, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. This is achieved by binding to and inactivating Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

Signaling Pathway of Carbapenem Action

Carbapenem_Mechanism cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_wall Cell Wall Synthesis PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to Carpetimycin This compound Carpetimycin->PBP Binds to & Inactivates

Caption: Mechanism of action of this compound.

V. Statistical Validation and Reproducibility

The validation of the experimental data presented in this guide relies on the adherence to standardized protocols and the appropriate statistical analysis of the results. For MIC data, it is crucial to perform experiments in replicate (typically triplicate) to ensure the reliability of the results. The geometric mean of the MICs is often reported. For IC50 values from enzyme inhibition assays, non-linear regression analysis of the dose-response curve is the standard method for calculation.

To ensure reproducibility, it is essential to meticulously document all experimental conditions, including the specific strains of bacteria used, the source and purity of the antibiotics and reagents, the exact incubation times and temperatures, and the specific instrumentation and software used for data analysis. By following the detailed protocols and statistical approaches outlined in this guide, researchers can confidently validate and reproduce the experimental findings related to this compound and its analogs.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.